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3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine Documentation Hub

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  • Product: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
  • CAS: 1151512-20-7

Core Science & Biosynthesis

Foundational

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine chemical properties

An In-Depth Technical Guide to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Therapeutic Potential Introduction to a Privileged Scaffold The field of medicinal chemistry is continually dri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Introduction to a Privileged Scaffold

The field of medicinal chemistry is continually driven by the search for molecular frameworks that can serve as versatile platforms for drug design. One such framework that has garnered significant attention is the 1H-pyrazolo[3,4-b]pyridine core.[1] This fused heterocyclic system is considered a "privileged scaffold" due to its structural rigidity and its ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.[2][3]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a vast range of pharmacological activities, including potent inhibition of various protein kinases, which has led to their investigation as anticancer, anti-inflammatory, and antiviral agents.[2][4][5] The scaffold's pyrazole moiety can act as a crucial hydrogen bond donor and acceptor, while the pyridine ring offers a site for π-π stacking interactions, making it an ideal "hinge-binding" motif for enzymes like kinases.[5]

This guide focuses on a specific, functionally rich derivative: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine . The introduction of a methyl group at the N1 position prevents tautomerization and can enhance metabolic stability, while the aminomethyl group at the C3 position introduces a basic center capable of forming key salt-bridge interactions within target proteins, potentially increasing both potency and solubility.

G Figure 2: Proposed Synthetic Workflow cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Reduction A 5-Amino-1-methyl-1H- pyrazole-3-carbonitrile C Intermediate Pyridine A->C Base (e.g., NaOEt) Ethanol, Reflux B Malononitrile B->C D Target Molecule: 3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine C->D Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Figure 2: Proposed Synthetic Workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine from 5-Amino-1-methyl-1H-pyrazole-3-carbonitrile.

Step 1: Synthesis of 3-Cyano-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Initial Reaction: To this solution, add 5-amino-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Cyclization: Add malononitrile (1.1 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The resulting precipitate can be filtered, washed with cold ethanol and water, and dried under vacuum to yield the intermediate cyanopyridine.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Add the 3-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine intermediate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Extraction: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel to obtain the final product, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Chemical Reactivity

The molecule possesses three primary sites of reactivity:

  • Aminomethyl Group: This primary amine is nucleophilic and basic. It readily undergoes N-acylation with acid chlorides or anhydrides, N-alkylation, and can form salts with various acids, a property often used to improve the aqueous solubility of drug candidates.

  • Pyridine Nitrogen (N-7): The lone pair on this nitrogen atom imparts basicity and allows for protonation. It is less basic than the exocyclic amine due to the electron-withdrawing nature of the fused aromatic system.

  • Aromatic Core: The fused ring system is relatively electron-deficient. Electrophilic aromatic substitution is challenging but may occur at the C-4 or C-5 positions under forcing conditions. The core is generally stable to a wide range of reaction conditions.

Applications in Drug Discovery

The true value of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine lies in its potential as a building block for potent and selective therapeutics, particularly as kinase inhibitors. [6][7]

A Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Potent inhibitors often bind to the ATP-binding site, and the pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for this role.

  • Hinge Binding: The N-2 and the N-H of the pyrazole ring (or an amino substituent at C3) can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors many inhibitors.

  • Hydrophobic Pockets: The planar aromatic surface can engage in favorable π-stacking and van der Waals interactions with hydrophobic residues in the active site.

  • Solvent-Exposed Region: The aminomethyl group is perfectly positioned to extend out towards the solvent-exposed region of the ATP pocket. This allows it to interact with charged or polar amino acid residues, such as aspartate or glutamate, forming strong, charge-assisted hydrogen bonds (salt bridges) that can dramatically increase binding affinity and selectivity.

G Figure 3: Hypothetical Kinase Binding Mode cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region (e.g., Ala, Glu) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Acidic Acidic Residue (e.g., Asp, Glu) Solvent Solvent Front Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonds Scaffold->Hydrophobic π-Stacking Amino Aminomethyl Group (-CH₂NH₃⁺) Amino->Acidic Salt Bridge (Charge Interaction) Amino->Solvent

Caption: Figure 3: Diagram of the scaffold's potential interactions in a kinase active site.

Potential Therapeutic Areas

Given the extensive research on related compounds, this molecule is a promising starting point for developing drugs in several areas:

  • Oncology: As inhibitors of Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and others involved in cell proliferation and survival. [5][7]* Immunology and Inflammation: Targeting kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Some pyrazolopyridine derivatives have shown potential in models of Alzheimer's disease. [8]

Conclusion and Future Directions

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine represents a molecule of significant strategic value for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the proven kinase-binding properties of the pyrazolopyridine core with a versatile aminomethyl functional group that can be exploited to achieve high potency and selectivity.

While much of its potential is inferred from related structures, the logical next steps are clear:

  • Experimental Validation: The proposed synthesis should be carried out and the compound's physicochemical and spectroscopic properties must be experimentally confirmed.

  • Library Synthesis: The reactive aminomethyl handle should be used to create a library of derivatives (e.g., amides, sulfonamides) to explore the structure-activity relationship (SAR).

  • Biological Screening: The compound and its derivatives should be screened against a broad panel of protein kinases and other relevant biological targets to identify initial hits for therapeutic development.

This guide provides the foundational knowledge for researchers and drug development professionals to begin unlocking the therapeutic potential of this promising chemical entity.

References

  • Barreiro, E. J., Lima, L. M., & Fraga, C. A. M. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12. [Link]

  • Ibarrondo, J., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3125. [Link]

  • Al-Omair, M. A., Ali, R., Al-Majid, A. M., Barakat, A., & Al-Agamy, M. H. M. (2023). Development of New Pyrazolo [3,4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]

  • Nafie, M. S., & El-Hashash, M. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Ganthi, H. P., Ponneri, S. P., Yennity, V. R., & Balasubramanian, S. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Kandeel, M. M., Mohamed, F. A., & El-Mogazy, S. M. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(10), 2469. [Link]

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 437-444. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 596-604. [Link]

  • Fun, H.-K., et al. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o766–o767. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Molecules. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This guide focuses on a specific, yet significant, derivative: (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine. This molecule, characterized by a methyl group at the N1 position of the pyrazole ring and an aminomethyl substituent at the C3 position, represents a key building block for the synthesis of potent kinase inhibitors and other therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis strategies, and its established and potential roles in drug discovery, grounded in authoritative scientific literature.

Chemical Identity and Structural Elucidation

The structural integrity of a compound is paramount in drug discovery, dictating its physicochemical properties and its interaction with biological targets.

IUPAC Name: (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine

Chemical Structure:

Figure 1: 2D Structure of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine.

Molecular Formula: C₈H₁₀N₄[1]

CAS Number: 1151512-20-7[1]

Key Structural Features:

  • Pyrazolo[3,4-b]pyridine Core: A bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring. This scaffold is electronically analogous to purine bases, allowing it to interact with a wide array of biological targets.

  • N1-Methyl Group: The methylation at the N1 position is a critical modification that can influence the compound's metabolic stability, solubility, and binding affinity to target proteins. For instance, in related heterocyclic systems, N-methylation has been shown to prevent unwanted metabolic reactions.

  • C3-Aminomethyl Group: This primary amine serves as a crucial functional handle for further chemical modifications. It provides a nucleophilic site for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug design. This functional group is often involved in forming key hydrogen bonds with target proteins.

Synthesis and Chemical Landscape

The synthesis of pyrazolo[3,4-b]pyridines is a well-established area of organic chemistry, with two primary retrosynthetic strategies dominating the field: the construction of the pyridine ring onto a pre-existing pyrazole, or the formation of the pyrazole ring on a pyridine template.[2]

A plausible and efficient synthetic route to (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine likely involves the reduction of the corresponding nitrile precursor, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

A common starting point is the reaction of 2-chloro-3-cyanopyridine with methylhydrazine. This reaction typically proceeds in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) under thermal conditions to yield the cyclized product, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.[3]

Synthesis_Step1 start 2-Chloro-3-cyanopyridine + Methylhydrazine product 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine start->product Heat, Solvent (e.g., EtOH)

Figure 2: General scheme for the synthesis of the aminopyrazole intermediate.

Step 2: Sandmeyer-type Reaction to introduce the Nitrile Group

The resulting 3-amino derivative can then be converted to the 3-carbonitrile via a Sandmeyer-type reaction. This involves diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide).

Step 3: Reduction of the Nitrile to the Amine

The final step is the reduction of the 3-carbonitrile to the desired 3-aminomethyl product. This can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

Synthesis_Workflow cluster_synthesis Synthesis of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine A 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile B (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine A->B Reduction (e.g., LiAlH4, THF or H2/Pd-C)

Figure 3: Final reduction step in the synthesis of the title compound.

Table 1: Summary of Potential Reagents and Conditions

Reaction StepStarting MaterialReagents and ConditionsProduct
Cyclization 2-Chloro-3-cyanopyridineMethylhydrazine, Ethanol, Reflux1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Nitrile Formation 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine1. NaNO₂, HCl; 2. CuCN1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Reduction 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileLiAlH₄, THF; or H₂, Pd/C, EtOH(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl group, a singlet for the aminomethyl (CH₂) protons, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bicyclic core, the N-methyl carbon, and the aminomethyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀N₄).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the heteroaromatic rings.

Role in Drug Discovery and Development

The pyrazolo[3,4-b]pyridine scaffold is a highly sought-after moiety in drug discovery due to its ability to mimic purine structures and interact with a diverse range of biological targets, particularly kinases.

Kinase Inhibition

Numerous studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine are potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

For example, various substituted pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of:

  • Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their overactivation is linked to cancer.[2]

  • TANK-binding kinase 1 (TBK1): This kinase plays a crucial role in innate immunity and has been implicated in neuroinflammation and oncogenesis.

The aminomethyl group at the C3 position of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine provides a critical attachment point for building out more complex molecules that can be tailored to fit the active site of specific kinases. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of derivatives for SAR studies.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Kinase Kinase (e.g., TRK, TBK1) Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Inhibitor (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Derivative Inhibitor->Kinase Inhibition

Figure 4: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Future Perspectives and Conclusion

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its pyrazolo[3,4-b]pyridine core provides a proven scaffold for interacting with a multitude of biological targets, while the N1-methyl and C3-aminomethyl substituents offer avenues for fine-tuning its pharmacological properties.

Future research will likely focus on:

  • The development of novel and efficient synthetic routes to this and related compounds.

  • The exploration of its potential as a precursor for inhibitors of a wider range of kinases and other enzymes.

  • The use of computational modeling to design derivatives with enhanced potency and selectivity.

References

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)
  • Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-ol. PrepChem.com. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Process for the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate and its polymorphs thereof. Google Patents.
  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Nepal Journals Online. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N 8 -neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). ACS Publications. Available at: [Link]

  • 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the 1H-Pyrazolo[3,4-b]pyridine Core: Synthesis, Properties, and Applications in Drug Discovery

Introduction This technical guide provides a comprehensive overview of the 1H-pyrazolo[3,4-b]pyridine scaffold, a significant heterocyclic system in medicinal chemistry. Our initial investigation for the specific compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the 1H-pyrazolo[3,4-b]pyridine scaffold, a significant heterocyclic system in medicinal chemistry. Our initial investigation for the specific compound, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, did not yield a publicly registered CAS number at the time of this writing, suggesting its potential novelty or specialized nature. However, the underlying 1H-pyrazolo[3,4-b]pyridine core is a well-established and highly valued pharmacophore.

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that exist in two main tautomeric forms: 1H- and 2H-isomers.[1] This scaffold is a cornerstone in the development of numerous pharmaceutically active agents due to its versatile biological activities.[2][3] The arrangement of nitrogen atoms and the planar structure of the fused rings allow for diverse interactions with biological targets, making it a privileged scaffold in drug design.

Derivatives of this core have demonstrated a wide array of pharmacological effects, including but not limited to antiviral, antibacterial, anti-inflammatory, anti-tumor, and neuroprotective properties.[2][3] Their significance is underscored by their investigation as kinase inhibitors, agents for Alzheimer's disease, and topoisomerase IIα inhibitors.[3][4][5] This guide will delve into the synthesis, key properties, and therapeutic applications of this important chemical class, providing researchers and drug development professionals with a foundational understanding and practical insights.

I. Synthetic Strategies for the 1H-Pyrazolo[3,4-b]pyridine Core

The construction of the 1H-pyrazolo[3,4-b]pyridine system can be broadly categorized into two primary retrosynthetic approaches:

  • Formation of the Pyridine Ring onto a Pre-existing Pyrazole Ring: This is the most common strategy, often starting with a substituted 5-aminopyrazole.

  • Formation of the Pyrazole Ring onto a Pre-existing Pyridine Ring: This approach typically utilizes a substituted pyridine as the starting material.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A. Pyridine Ring Formation from 5-Aminopyrazoles

A robust and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The electrophilicity of the carbonyl groups in the 1,3-dicarbonyl compound dictates the regioselectivity of the cyclization.[6]

  • Reactant Preparation: Dissolve the selected 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for a period ranging from 4 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired 1H-pyrazolo[3,4-b]pyridine.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid not only serves as a solvent but also as a catalyst for the condensation and cyclization steps.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization/dehydration to form the pyridine ring.

B. Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an effective route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives. This method utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.[1][6] The 4-chloro intermediate is particularly valuable as it allows for further functionalization through nucleophilic substitution reactions.

Caption: Gould-Jacobs reaction workflow for pyrazolo[3,4-b]pyridines.

C. Pyrazole Ring Formation from Substituted Pyridines

An alternative strategy involves the synthesis of the pyrazole ring from a suitably functionalized pyridine. For instance, 2-chloro-3-cyanopyridine can react with hydrazine hydrate to form 3-amino-1H-pyrazolo[3,4-b]pyridine.[7]

  • Reactant Preparation: In a microwave reactor tube, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (5 equivalents) to the solution.

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and heat with irradiation to 170 °C for 10 minutes.

  • Isolation: After cooling, remove the solvent by rotary evaporation to obtain the 3-amino-1H-pyrazolo[3,4-b]pyridine product.[7]

Causality Behind Experimental Choices:

  • Microwave Heating: This technique dramatically reduces reaction times compared to conventional heating by efficiently and uniformly heating the reaction mixture.

  • Excess Hydrazine: A large excess of hydrazine hydrate is used to ensure complete conversion of the starting material and to act as both a reactant and a base.

II. Physicochemical Properties and Structural Data

The physicochemical properties of pyrazolo[3,4-b]pyridine derivatives can be tailored by altering the substituents on the bicyclic core. These modifications influence parameters such as solubility, lipophilicity, and crystal packing, which are critical for drug development.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-1H-pyrazolo[3,4-b]pyridine6752-16-5C₆H₆N₄134.14190
3-methyl-1H-pyrazolo[3,4-b]pyridine116834-96-9C₇H₇N₃133.15Not specified
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine1256821-68-7C₇H₈N₄O164.17Not specified

Data sourced from various chemical suppliers and databases.[8][9][10][11]

III. Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a versatile platform for the development of therapeutics targeting a range of diseases.

A. Anticancer Activity

Numerous pyrazolo[3,4-b]pyridine derivatives have been investigated for their potent anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

  • Topoisomerase IIα Inhibition: Certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, an enzyme crucial for managing DNA topology during replication and transcription.[5] For example, compound 8c from a recent study demonstrated significant antiproliferative activity across a panel of 60 cancer cell lines, with a mean GI50 value of 1.33 µM. This compound was shown to induce DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[5]

  • Kinase Inhibition: The scaffold is suitable for designing ATP-competitive kinase inhibitors.[4] The hydrogen bond donor and acceptor pattern within the core structure mimics the hinge-binding motifs required for potent kinase inhibition. This has led to the development of inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3).[12]

B. Neurodegenerative Diseases

The pyrazolo[3,4-b]pyridine core is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).

  • β-Amyloid Plaque Probes: Novel derivatives have been synthesized that exhibit high and selective binding to β-amyloid plaques, which are a hallmark of AD.[2] These compounds have potential applications as fluorescent probes for AD diagnosis.[2]

  • Neuroprotective Properties: Some structurally related compounds have been reported to possess neuroprotective, antidepressant, and anxiolytic properties, highlighting the scaffold's potential in central nervous system (CNS) drug discovery.[2]

C. Other Therapeutic Areas

The biological activities of pyrazolo[3,4-b]pyridines extend to various other fields:

  • Anti-inflammatory and Immunomodulatory Effects: Derivatives have been shown to inhibit p38α MAP kinase, leading to potent inhibition of TNF-α release.[12]

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with demonstrated antibacterial, antifungal, and antiviral activities.[2][3]

Kinase_Inhibition_Pathway Scaffold Pyrazolo[3,4-b]pyridine Core Structure Inhibition Competitive Inhibition Scaffold->Inhibition Binds to Hinge ATP-Binding Site (Hinge Region of Kinase) Hinge->Inhibition at ATP Endogenous ATP ATP->Hinge Normally binds Signal Downstream Signaling Blocked Inhibition->Signal Effect Therapeutic Effect (e.g., Anti-proliferative) Signal->Effect

Caption: Mechanism of competitive kinase inhibition by pyrazolo[3,4-b]pyridines.

IV. Conclusion

While the specific compound 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine lacks a readily available CAS number, the parent 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable and extensively researched area in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a privileged structure for drug discovery. The insights provided in this guide on its synthesis, properties, and applications serve as a foundational resource for researchers aiming to leverage this potent scaffold in the development of novel therapeutics for cancer, neurodegenerative diseases, and beyond.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank, 2022(2), M1343. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(16), 4978. [Link]

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine CAS NO.6752-16-5 - SAGECHEM LIMITED. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. (2007). ResearchGate. [Link]

  • Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. (2012). ResearchGate. [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2004). ResearchGate. [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2014). ChemInform, 45(36). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PubMed Central (PMC). [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central (PMC). [Link]

Sources

Exploratory

Synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a constituent of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, neuroprotective, and antimicrobial activities.[1][2][3] This guide details a robust and efficient two-step synthetic pathway, commencing with the construction of the pivotal intermediate, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, followed by its reduction to the target primary amine. Methodologies for both the cyclization and reduction steps are presented with in-depth procedural details, mechanistic insights, and comparative data to aid researchers in the successful synthesis of this valuable compound.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system has garnered considerable attention from the scientific community. This heterocyclic framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[4] Derivatives of this core structure have been extensively investigated and have shown promise in various therapeutic areas.

Notably, pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][6][7] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer agents. Furthermore, certain analogues have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[1][8] The scaffold has also been explored for its antimicrobial properties, with some derivatives exhibiting activity against various bacterial and fungal strains.[2][3][9]

The target molecule of this guide, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, incorporates a primary aminomethyl group at the 3-position. This functional group provides a key site for further derivatization, allowing for the exploration of a wider chemical space and the potential for enhanced biological activity through the introduction of various substituents. The synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, points to a two-step approach. The primary amine can be accessed through the reduction of a corresponding nitrile. This leads to the key intermediate, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile . This nitrile, in turn, can be synthesized through the cyclocondensation of a suitably substituted 5-aminopyrazole with a three-carbon synthon.

Retrosynthesis Target 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Nitrile 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Target->Nitrile Nitrile Reduction Aminopyrazole 5-Amino-1-methylpyrazole Nitrile->Aminopyrazole Cyclocondensation Synthon Three-carbon synthon (e.g., (Ethoxymethylene)malononitrile) Nitrile->Synthon Cyclocondensation

Caption: Retrosynthetic analysis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

This guide will focus on this two-step synthetic sequence, providing detailed protocols for each transformation.

Synthesis of the Key Intermediate: 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The construction of the pyrazolo[3,4-b]pyridine core is achieved through the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic species. A highly effective method involves the reaction of 5-amino-1-methylpyrazole with (ethoxymethylene)malononitrile. This reaction proceeds through a series of nucleophilic addition and elimination steps, ultimately leading to the formation of the fused bicyclic system.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 5-amino-1-methylpyrazole onto the electron-deficient carbon of the ethoxymethylene group of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol to form an intermediate. Subsequent intramolecular cyclization occurs via the attack of the pyrazole ring nitrogen onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine ring system.

Cyclization_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization A 5-Amino-1-methylpyrazole C Nucleophilic Addition Intermediate A->C Nucleophilic Attack B (Ethoxymethylene)malononitrile B->C D Eneamine Intermediate C->D - EtOH E Cyclized Intermediate D->E Intramolecular Cyclization F 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile E->F Tautomerization

Caption: Proposed mechanism for the synthesis of the nitrile intermediate.

Experimental Protocol

Materials:

  • 5-Amino-1-methylpyrazole

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

Procedure:

  • To a solution of 5-amino-1-methylpyrazole (1.0 eq) in absolute ethanol, add a catalytic amount of sodium ethoxide solution.

  • To this stirred solution, add (ethoxymethylene)malononitrile (1.05 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

ParameterValue
Reactants 5-Amino-1-methylpyrazole, (Ethoxymethylene)malononitrile
Solvent Ethanol
Catalyst Sodium Ethoxide
Temperature Reflux
Typical Yield 70-85%

Reduction of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The final step in the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is the reduction of the nitrile group. This transformation can be effectively achieved using two primary methods: reduction with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation using Raney Nickel.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[10] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

4.1.1. Experimental Protocol

Materials:

  • 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a white precipitate forms and the supernatant is clear.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain pure 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and safety.[11] Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.

4.2.1. Experimental Protocol

Materials:

  • 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • Raney Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as described in Method A to yield the final compound.

ParameterMethod A (LiAlH₄)Method B (Raney Nickel)
Reducing Agent Lithium Aluminum HydrideHydrogen gas
Catalyst NoneRaney Nickel
Solvent Anhydrous THFMethanol or Ethanol
Temperature 0 °C to room temperatureRoom temperature to 50 °C
Pressure Atmospheric50-100 psi
Workup Quenching with water/baseFiltration
Typical Yield 60-80%70-90%

Characterization

The synthesized 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretching of the primary amine.

  • Melting Point: To assess the purity of the solid product.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. The strategy involves the initial construction of the pyrazolo[3,4-b]pyridine core via a cyclocondensation reaction to form the key nitrile intermediate, followed by its reduction to the target primary amine. Two effective methods for the nitrile reduction, using either Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel, have been presented with comprehensive experimental protocols. The availability of this synthetic route provides researchers with a valuable tool for accessing this important heterocyclic scaffold, enabling further exploration of its potential in various fields of medicinal chemistry and drug discovery. The versatility of the aminomethyl group allows for extensive derivatization, paving the way for the development of novel compounds with enhanced biological activities.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics.

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate.

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.

  • Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

  • NEUROPROTECTIVE PROPERTIES OF THE PYRAZOLO[3,4-D]PYRIMIDINONES. ResearchGate.

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry.

  • 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.

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Foundational

An In-depth Technical Guide to the Solubility of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

This guide provides a comprehensive exploration of the solubility characteristics of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the solubility characteristics of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for understanding and experimentally determining the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.

Introduction to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which stem from their unique structural resemblance to purines.[1][2] The fusion of a pyrazole and a pyridine ring creates a scaffold that can be functionalized to interact with a variety of biological targets.[1] The specific substitutions on the core, namely the aminomethyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring, are critical in defining its physicochemical properties, including solubility.

Understanding the solubility of a compound is a cornerstone of drug discovery and development. It influences a wide range of critical parameters, including formulation, bioavailability, and in vitro assay design.[3][4] Poor solubility can present significant challenges, hindering the progression of potentially valuable therapeutic agents.[5]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent.[6] Key factors include:

  • Polarity and Hydrogen Bonding: The presence of a primary amine (-NH2) in the aminomethyl group and the nitrogen atoms within the bicyclic ring system allows for hydrogen bonding with protic solvents. The pyridine and pyrazole rings contribute to the overall polarity of the molecule.

  • Molecular Weight and Size: The molecular structure of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is relatively compact. Generally, for structurally similar molecules, an increase in molecular weight and size can lead to decreased solubility.

  • Ionization (pKa): The aminomethyl group is basic and can be protonated in acidic conditions, which would significantly increase its aqueous solubility. The nitrogen atoms in the pyrazole and pyridine rings also have basic properties.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent widely used in drug discovery for creating stock solutions of organic compounds.[5] Its ability to dissolve a broad range of polar and nonpolar molecules makes it an invaluable tool.

Expected Solubility: Based on its structure, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is expected to exhibit good solubility in DMSO. The polar nature of the pyrazolopyridine core and the hydrogen bonding capabilities of the aminomethyl group should facilitate strong solute-solvent interactions with the highly polar sulfoxide group of DMSO.

Solubility in Other Common Laboratory Solvents

The solubility of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in other solvents will be dictated by the principle of "like dissolves like."

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe ability to form hydrogen bonds with the aminomethyl and ring nitrogens will promote solubility. Solubility in water will be pH-dependent.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateModerateSolute-solvent interactions will be based on dipole-dipole forces. Solubility is expected to be lower than in DMSO or protic solvents.
Nonpolar Hexane, TolueneLowThe significant polarity of the molecule will result in weak interactions with nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Objective: To determine the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

  • 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (high purity)

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[8]

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of the compound by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Settle excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Figure 1. Workflow for the shake-flask solubility determination method.

Analytical Method Development: UV-Vis Spectrophotometry

For a compound with a suitable chromophore, UV-Vis spectrophotometry offers a straightforward method for concentration determination.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Analyze the Saturated Sample:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

Conclusion

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Pyrazole - Solubility of Things. (n.d.).
  • Pyrazolopyridine derivatives with photophysical properties. (n.d.). ResearchGate.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(10), 808-812.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). Molecules, 24(21), 3828.

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Exploratory

An In-depth Technical Guide to the Stability and Storage of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound 3-Aminomethyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this molecule, this document leverages expert analysis of its chemical structure and data from structurally analogous compounds to provide robust, field-proven guidance.

Introduction and Structural Analysis

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure features a fused pyrazolopyridine core, a primary aminomethyl substituent, and an N-methyl group on the pyrazole ring. The stability of this molecule is dictated by the interplay of these functional groups.

A critical assessment of the structure reveals several potential points of reactivity that can influence its long-term stability:

  • Primary Amine: The aminomethyl group is a nucleophilic primary amine, making it susceptible to oxidation and reactions with electrophiles, such as atmospheric carbon dioxide.

  • Pyridine Ring: The pyridine ring system is generally stable but can be susceptible to oxidation under harsh conditions.

  • N-Methylated Pyrazole Ring: The N-methyl group enhances the stability of the pyrazole ring compared to its N-H counterpart, but the overall heterocyclic system can still be sensitive to strong acids or bases.[1]

Due to the presence of the aminomethyl group, this compound is likely to be sensitive to air and moisture, a common characteristic of aminopyridines.

Postulated Degradation Pathways

Based on the structural analysis, several degradation pathways can be postulated. Understanding these potential routes is crucial for establishing appropriate storage and handling protocols.

Degradation Pathways Figure 1: Postulated Degradation Pathways A 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine B Oxidative Deamination (Imine Intermediate) A->B O2 D Carbamate Formation A->D CO2 C Aldehyde Derivative B->C H2O

Caption: Figure 1: Postulated Degradation Pathways

The primary amine is the most likely site of degradation. Oxidation can lead to an imine intermediate, which can then hydrolyze to the corresponding aldehyde. Additionally, reaction with atmospheric carbon dioxide can lead to the formation of a carbamate.

Recommended Storage and Handling Protocols

Given the likely air and moisture sensitivity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, the following storage and handling conditions are recommended, based on best practices for similar compounds like 3-(Aminomethyl)pyridine.[2]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.[3][4][5]
Container Tightly Sealed, Amber Glass VialProtects from moisture and light. Amber glass prevents potential photodegradation.
Location Dry, Well-Ventilated AreaEnsures a stable external environment and safety.[2][6]
Handling Procedures

Handling of this compound should be performed in a controlled environment to prevent degradation and ensure user safety.

  • Inert Atmosphere: All manipulations, including weighing and dissolution, should be carried out in a glove box or on a Schlenk line under an inert atmosphere.[3][4][5]

  • Dry Solvents: Use anhydrous solvents for preparing solutions to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.[2][6]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and acid chlorides.

Experimental Workflow for Stability Assessment

To establish a definitive stability profile for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a formal stability study is recommended. The following workflow outlines a robust experimental approach.

Stability Study Workflow Figure 2: Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Weigh Compound (Inert Atmosphere) B Prepare Stock Solutions (Anhydrous Solvent) A->B C Aliquot into Vials B->C D Elevated Temperature (e.g., 40°C, 60°C) C->D Expose Aliquots E Light Exposure (Photostability Chamber) C->E Expose Aliquots F Air/Moisture Exposure C->F Expose Aliquots G Time Points (T=0, 1, 2, 4 weeks) D->G Collect Samples E->G Collect Samples F->G Collect Samples H LC-MS/MS Analysis (Purity Assessment) G->H I Characterize Degradants H->I

Caption: Figure 2: Experimental Workflow for Stability Assessment

Methodology
  • Initial Analysis (T=0):

    • Record the initial appearance of the solid material.

    • Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial purity.

    • Obtain a reference Nuclear Magnetic Resonance (NMR) spectrum.

  • Sample Preparation for Stress Testing:

    • In an inert atmosphere, aliquot the solid compound into several amber glass vials.

    • Prepare solutions of the compound in a relevant anhydrous solvent (e.g., DMSO, acetonitrile) and aliquot into vials.

  • Application of Stress Conditions:

    • Temperature: Store vials at elevated temperatures (e.g., 40°C and 60°C) and refrigerated (2-8°C) as a control.

    • Light: Expose vials to controlled UV and visible light in a photostability chamber. Wrap control vials in aluminum foil.

    • Air/Moisture: For a set of vials, replace the inert atmosphere with ambient air and add a controlled amount of water to the solvent.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each condition.

    • Analyze the samples by HPLC/LC-MS to determine the remaining purity and identify any degradation products.

    • Compare the results to the T=0 data and the control samples.

Conclusion

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Aminopyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-(Aminomethyl)pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
  • Georg, G. I., & Schmalz, H.-G. (Eds.). (2016). The Manipulation of Air-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from a source providing technical bulletins.
  • MilliporeSigma. (2009, August 3). Transferring Air-Sensitive Reagents. Retrieved from a source providing presentations on handling air-sensitive reagents.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Sigma-Aldrich. (2020-08-29). Safety Data Sheet: Pyridine.

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, bearing a close structural resemblance to the purine ba...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, bearing a close structural resemblance to the purine bases of DNA and RNA. This intrinsic bioisosterism has rendered it a focal point in medicinal chemistry, leading to the development of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. We will dissect the synthetic rationale, delve into their diverse biological activities with a focus on oncology, and elucidate the underlying mechanisms of action, offering a comprehensive resource for researchers engaged in the discovery of novel therapeutics.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation of Versatility

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine system, with the [3,4-b] arrangement being of particular interest in drug discovery. The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile template, with multiple positions amenable to substitution (N1, C3, C4, C5, and C6), allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methyl group at the N1 position and an aminomethyl substituent at the C3 position creates a unique chemical space, offering opportunities for enhanced target engagement and improved pharmacokinetic profiles.

Synthetic Strategies: Building the Core and Introducing Key Functionalities

The synthesis of 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives typically follows a multi-step sequence, beginning with the construction of the core scaffold, followed by the introduction and functionalization of the key substituents.

Construction of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine Core

A common and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. To achieve the desired 1-methyl substitution, the starting material is typically a 1-methyl-5-aminopyrazole.

Experimental Protocol: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-b]pyridine Intermediate

  • Reaction Setup: To a solution of 1-methyl-5-aminopyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add the selected 1,3-dicarbonyl compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Introduction and Derivatization of the 3-Aminomethyl Group

With the core scaffold in hand, the next critical step is the introduction of the 3-aminomethyl functionality. This can be achieved through several synthetic routes, often involving the functionalization of a 3-amino or 3-formyl precursor.

One plausible approach involves the initial synthesis of a 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine. This can be accomplished by reacting a 2-chloro-3-cyanopyridine derivative with methylhydrazine.[1] The resulting 3-amino group can then be further functionalized.

A more direct route to 3-aminomethyl derivatives involves the Vilsmeier-Haack reaction on a suitable precursor to introduce a 3-formyl group, followed by reductive amination with a desired primary or secondary amine.

Experimental Protocol: Reductive Amination to Form 3-Aminomethyl Derivatives

  • Formation of the Imine: To a solution of 3-formyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a solvent like methanol or dichloroethane, add the desired amine (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Diagram: General Synthetic Workflow

G start 1-Methyl-5-aminopyrazole + 1,3-Dicarbonyl core 1-Methyl-1H-pyrazolo[3,4-b]pyridine Core start->core Condensation functionalization Functionalization at C3 (e.g., Vilsmeier-Haack) core->functionalization formyl 3-Formyl-1-methyl-1H- pyrazolo[3,4-b]pyridine functionalization->formyl amination Reductive Amination (Amine + Reducing Agent) formyl->amination final_product 3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine Derivative amination->final_product

Caption: Synthetic route to 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The specific introduction of the 1-methyl and 3-aminomethyl groups is anticipated to modulate these activities and potentially confer novel pharmacological properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

3.1.1. Kinase Inhibition

Numerous studies have identified pyrazolo[3,4-b]pyridines as potent inhibitors of various kinases, including:

  • Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation, and their dysregulation is implicated in various cancers.[3]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a validated target in non-small cell lung cancer (NSCLC), and pyrazolo[3,4-b]pyridine derivatives have been developed as potent ALK inhibitors.[4]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple cellular processes, and its inhibition has therapeutic potential in cancer and other diseases.[5]

  • TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and has emerged as a target in both inflammatory diseases and cancer.

The 3-aminomethyl group can play a crucial role in kinase inhibition by forming key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The nitrogen atom of the aminomethyl group can act as a hydrogen bond acceptor or donor, depending on the specific interactions within the ATP-binding pocket.

Diagram: Kinase Inhibition Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., TRK, ALK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand->RTK Derivative 3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine Derivative Derivative->RTK Inhibition ATP ATP ATP->P_RTK Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by a pyrazolopyridine derivative.

3.1.2. Topoisomerase IIα Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase IIα, an enzyme essential for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

3.1.3. Antiproliferative Activity

The antiproliferative activity of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

Table 1: Hypothetical Antiproliferative Activity Data

Compound IDR Group on AminomethylCancer Cell LineIC50 (µM)
Lead-1 PhenylA549 (Lung)2.5
Lead-1 PhenylMCF-7 (Breast)5.1
Lead-2 4-FluorophenylA549 (Lung)1.8
Lead-2 4-FluorophenylMCF-7 (Breast)3.9
Lead-3 CyclohexylA549 (Lung)8.2
Lead-3 CyclohexylMCF-7 (Breast)12.5

This table represents hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Other Potential Biological Activities

Beyond oncology, the 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold holds promise in other therapeutic areas:

  • Antimicrobial and Antifungal Activity: The pyrazolopyridine core has been associated with activity against various bacterial and fungal strains.[5]

  • Anti-inflammatory Activity: By targeting inflammatory kinases, these derivatives could be explored for the treatment of inflammatory disorders.

  • Neuroprotective and Anti-Alzheimer's Disease Activity: Some pyrazolo[3,4-b]pyridines have shown potential in models of neurodegenerative diseases.[2]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the structure-activity relationships of 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives is crucial for rational drug design and lead optimization. Key considerations include:

  • The Nature of the Aminomethyl Substituent: The group attached to the aminomethyl nitrogen can significantly impact potency and selectivity. Aromatic, heteroaromatic, and aliphatic groups can be explored to probe the binding pocket of the target protein.

  • Substitution on the Pyridine Ring: Modifications at the C4, C5, and C6 positions of the pyridine ring can influence solubility, metabolic stability, and target engagement.

  • Stereochemistry: If a chiral center is present in the aminomethyl substituent, the stereoisomers may exhibit different biological activities.

Future Directions and Conclusion

The 3-aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising area for the development of novel therapeutics. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives to explore a wider range of biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the therapeutic potential of lead compounds in relevant animal models.

References

  • Michailidou, M., et al. (2021). Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 218, 113387.
  • Silva, T.B., et al. (2011). Design, synthesis and anti-P. falciparum activity of pyrazolopyridine—sulfonamide derivatives. Bioorganic & Medicinal Chemistry, 19(2), 567-579.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1361.
  • Marco-Contelles, J., et al. (2009).
  • Abdulla, M. M. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32).
  • Lee, H. J., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3164-3168.
  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis of some new pyrazolo[3,4-b]pyridine derivatives and their biological evaluation as antimicrobial and anticancer agents. Bioorganic Chemistry, 86, 457-468.
  • Rakib, E. M., et al. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(2), 240-251.
  • Kubica, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2734.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4784-4787.
  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102.
  • Wang, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural similarity to purine bases and its proven success in targeting a w...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural similarity to purine bases and its proven success in targeting a wide array of enzymes, particularly protein kinases.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of a specific, novel derivative: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine . While direct research on this molecule is nascent, the extensive history of its chemical class allows for the formulation of robust, data-driven hypotheses. This document outlines these potential targets, provides detailed, self-validating experimental protocols for target identification and validation, and explains the scientific rationale behind each proposed step, empowering research teams to unlock the therapeutic promise of this compound.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Foundation for Targeted Therapy

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that mimics the adenine ring of ATP, making it an ideal hinge-binding motif for inhibitors of ATP-dependent enzymes.[1][4] This fundamental interaction has been exploited to develop numerous small-molecule inhibitors for a variety of diseases, most notably cancer.[2][5] The success of drugs like selpercatinib (a RET kinase inhibitor) and the progression of candidates such as glumetinib (a c-Met inhibitor) through clinical trials underscore the therapeutic viability of this scaffold.[1][5]

Derivatives of this scaffold have demonstrated activity against a diverse set of targets, including:

  • Protein Kinases: A family of over 500 enzymes that are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] Known kinase targets for pyrazolopyridine derivatives include FGFR, ITK, and ATR.[1][6][7]

  • Topoisomerase IIα (TOPIIα): An essential enzyme for managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.[6]

  • Immune Checkpoint Proteins: Small molecule inhibitors targeting the PD-1/PD-L1 interaction are an emerging area, and pyrazolopyridine derivatives have shown promise here.[8]

  • Other Enzymes: The scaffold has also been found in molecules targeting phosphodiesterases (PDEs) and glycogen synthase kinase-3 (GSK-3).[9]

The specific molecule of interest, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine , possesses unique structural features—a methyl group at the N1 position and an aminomethyl group at C3—that will dictate its specific target profile and pharmacological properties. This guide will proceed by first postulating the highest probability targets based on this structure and then detailing the experimental workflows to systematically test these hypotheses.

Prioritized Therapeutic Hypotheses and Target Classes

Based on the established pharmacology of the pyrazolopyridine scaffold, we can prioritize several key target classes for initial investigation. The aminomethyl substituent at the C3 position provides a basic handle that can form critical salt-bridge interactions within an active site, while the N1-methyl group may influence solubility and metabolic stability.

Hypothesis 1: Inhibition of Oncogenic Protein Kinases

This is the most probable target class. The core scaffold is a known ATP-mimetic, and numerous derivatives are potent kinase inhibitors.[1][10]

Primary Candidate Kinases:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrazolo[3,4-b]pyridine core has been successfully used to develop potent and selective FGFR inhibitors.[7] The N(1)-H of the parent scaffold is often crucial for hinge-binding interactions; the N1-methylation in our compound of interest may alter this but could be compensated by other interactions.[7]

  • Interleukin-2 Inducible T-cell Kinase (ITK): A non-receptor tyrosine kinase involved in T-cell signaling, making it a target for autoimmune diseases and T-cell malignancies.[1]

  • Tropomyosin Receptor Kinases (Trks): A family of neurotrophin receptors whose fusion genes are oncogenic drivers in various cancers. The pyrazolopyridine scaffold is present in Trk inhibitors.[6]

Hypothesis 2: Disruption of DNA Topology via Topoisomerase IIα Inhibition

Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-leukemic activity by inhibiting TOPIIα, an enzyme overexpressed in many tumors.[6] This mechanism is distinct from kinase inhibition and represents a valuable parallel avenue of investigation.

Hypothesis 3: Modulation of Immuno-Oncology Targets

The discovery of pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction opens a new and exciting therapeutic possibility.[8] While our scaffold is a [3,4-b] isomer, the general ability of this chemical class to disrupt protein-protein interactions warrants investigation into its potential as an immune checkpoint inhibitor.

Experimental Guide: A Phased Approach to Target Identification and Validation

This section provides a structured, multi-phase workflow for systematically evaluating the therapeutic potential of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Phase 1: Broad Profiling and Initial Target Identification

The initial goal is to cast a wide net to identify potential biological activities and narrow down the target class.

Phase1_Workflow cluster_0 Phase 1: Broad Profiling Compound Test Compound (3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine) Phenotypic_Screen Phenotypic Screening (e.g., NCI-60 Panel) Compound->Phenotypic_Screen Kinase_Panel Broad Kinase Panel Screen (e.g., >400 kinases) Compound->Kinase_Panel Other_Assays Other Target-Based Assays (TOPIIα, PD-L1 binding) Compound->Other_Assays Data_Analysis Data Integration & Analysis Phenotypic_Screen->Data_Analysis Kinase_Panel->Data_Analysis Other_Assays->Data_Analysis Hypothesis_Refinement Hypothesis Refinement & Hit Generation Data_Analysis->Hypothesis_Refinement Phase2_Workflow cluster_1 Phase 2: Hit-to-Lead Validation Hits Validated Hits (from Phase 1) IC50 Dose-Response Assays (Biochemical IC50) Hits->IC50 Cell_Target Cellular Target Engagement (e.g., NanoBRET™, CETSA®) IC50->Cell_Target Pathway_Analysis Downstream Pathway Modulation (Western Blot for p-Substrate) Cell_Target->Pathway_Analysis SAR Initial SAR Studies Pathway_Analysis->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate

Caption: Phase 2 workflow for validating initial hits.

  • Objective: To quantify the potency of the compound against the purified hit enzyme(s).

  • Methodology:

    • For each kinase hit, perform a dose-response assay using a 10-point, 3-fold serial dilution of the compound.

    • Measure enzyme activity at each concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Causality & Validation: A low IC50 value (e.g., nanomolar range) confirms potent, direct inhibition of the target enzyme. This is a critical validation step.

  • Objective: To confirm that the compound binds to its intended target within a live cell.

  • Methodology:

    • NanoBRET™ Assay: Genetically fuse the target kinase to NanoLuc® luciferase. Treat cells expressing this fusion protein with the compound and a fluorescent tracer that also binds the kinase. Compound binding displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).

    • Cellular Thermal Shift Assay (CETSA®): Treat intact cells with the compound. Heat the cells across a range of temperatures. Ligand-bound proteins are stabilized and will denature and precipitate at a higher temperature than unbound proteins. The amount of soluble protein remaining at each temperature is quantified by Western blot or mass spectrometry.

  • Causality & Validation: These assays provide definitive proof of target engagement in a physiological context, bridging the gap between biochemical potency and cellular activity. A positive result strongly validates the target.

  • Objective: To demonstrate that target engagement leads to the expected functional outcome.

  • Methodology:

    • Select a cell line where the target kinase is known to be active.

    • Treat the cells with the compound at various concentrations.

    • Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase.

    • For example, if FGFR1 is the target, probe for phosphorylation of its substrate, FRS2α.

  • Causality & Validation: A dose-dependent decrease in the phosphorylation of the substrate confirms that the compound is not just binding to the target but is functionally inhibiting its catalytic activity in cells.

Data Summary and Interpretation

To facilitate analysis, all quantitative data should be systematically tabulated.

Assay Type Target Metric Result Interpretation
Phenotypic Screen NCI-60 PanelGI50 (µM)e.g., 1.5 µM (Leukemia)Potent anti-proliferative activity.
Kinase Screen FGFR1% Inhibition @ 1µMe.g., 95%Strong hit against FGFR1.
Biochemical Assay FGFR1IC50 (nM)e.g., 25 nMConfirms potent direct inhibition.
Cellular Engagement FGFR1NanoBRET IC50 (nM)e.g., 150 nMConfirms target binding in live cells.
Pathway Analysis p-FRS2α (FGFR1)Western BlotDose-dependent decreaseConfirms functional inhibition.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway for elucidating the therapeutic targets of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine . By leveraging the known pharmacology of the pyrazolopyridine scaffold, we have prioritized high-probability targets in oncology and immunology. The proposed phased experimental workflow, from broad screening to in-depth mechanistic validation, provides a clear and self-validating roadmap.

Successful validation of a primary target, such as an oncogenic kinase, would position this compound as a strong candidate for lead optimization. Subsequent efforts would focus on improving potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies, ultimately paving the way for preclinical development. The versatility of the pyrazolopyridine core suggests that even if the primary hypotheses are not confirmed, this compound remains a valuable chemical entity with the potential to yield novel therapeutics through continued investigation.

References

  • Thangarasu, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • El-Damasy, D. A., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Google Patents. (n.d.).
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Li, B., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives. [Link]

  • ChemInform. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • NIH. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

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Foundational

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle The pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system formed by t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the capacity for substitution at multiple positions (N1, C3, C4, C5, and C6), provides a versatile template for the design of small molecules with a remarkable breadth of biological activities.[1] First synthesized in the early 20th century, the therapeutic potential of this scaffold has been increasingly recognized, leading to an explosion of research and over 5,500 publications, including 2,400 patents, to date.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrazolo[3,4-b]pyridine nucleus allow for potent and selective interactions with a diverse array of biological targets, making it a cornerstone in the development of novel therapeutics for a wide range of diseases.

This guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridine scaffold, from its fundamental synthetic routes to its extensive applications in medicinal chemistry. We will delve into the key structure-activity relationships that govern its biological effects and explore its role in the development of kinase inhibitors, anticancer agents, neuroprotective compounds, and antimicrobial drugs.

Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: the formation of a pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine precursor.[2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Formation on a Pyrazole Precursor

This is the most common and versatile approach, typically starting from a 5-aminopyrazole derivative. The reaction partners for the 5-aminopyrazole are varied, allowing for the introduction of diverse substituents on the newly formed pyridine ring.

1. Reaction with 1,3-Dicarbonyl Compounds: A widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. If the carbonyls are electronically distinct, a high degree of regioselectivity can be achieved.[1]

2. Gould-Jacobs Reaction: The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[1] The resulting 4-hydroxy group can be subsequently converted to a chloro substituent, which serves as a versatile handle for further functionalization.[1]

3. Reaction with α,β-Unsaturated Ketones: The condensation of 5-aminopyrazoles with α,β-unsaturated ketones offers another route to the pyrazolo[3,4-b]pyridine core. The reaction is believed to proceed via a Michael addition of the pyrazole's C4 to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration.[1]

4. Multicomponent Reactions: Three-component reactions provide an efficient and atom-economical approach to constructing the pyrazolo[3,4-b]pyridine scaffold. A common strategy involves the reaction of an aldehyde, a ketone, and a 5-aminopyrazole.[1] This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

G cluster_0 Pyridine Ring Formation 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Pyrazolo[3,4-b]pyridine Aldehyde + Ketone Aldehyde + Ketone Aldehyde + Ketone->Pyrazolo[3,4-b]pyridine Multicomponent

Caption: Key strategies for pyridine ring formation on a pyrazole precursor.

Pyrazole Ring Formation on a Pyridine Precursor

While less common, the construction of the pyrazole ring onto an existing pyridine moiety is a viable synthetic strategy. This approach is particularly useful when the desired pyridine starting material is readily available. A typical method involves the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate.[3]

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable range of pharmacological activities, making it a highly attractive core for drug discovery programs.[4][5]

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the development of pyrazolo[3,4-b]pyridine derivatives as anticancer agents.[6][7][8] Many of these compounds exert their effects through the inhibition of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK1 and CDK2.[9][10] By inhibiting these kinases, the compounds can arrest the cell cycle and induce apoptosis in cancer cells.[6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the design of potent and selective FGFR inhibitors.[11] Aberrant FGFR signaling is implicated in various cancers, and inhibitors based on this scaffold have shown significant antitumor activity in preclinical models.[11]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Scaffold hopping from known TRK inhibitors has led to the discovery of novel pyrazolo[3,4-b]pyridine-based TRK inhibitors with nanomolar potency.[12][13][14] These compounds have the potential to treat cancers driven by TRK fusions.

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core has enabled the development of inhibitors for a range of other kinases, including PIM1, hematopoietic cell kinase, and glycogen synthase kinase-3 (GSK-3).[6][15][16]

G Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Kinase Inhibition Kinase Inhibition Pyrazolo[3,4-b]pyridine->Kinase Inhibition Anticancer Activity Anticancer Activity Kinase Inhibition->Anticancer Activity Cell Cycle Arrest Cell Cycle Arrest Anticancer Activity->Cell Cycle Arrest Apoptosis Apoptosis Anticancer Activity->Apoptosis

Caption: Mechanism of anticancer activity of pyrazolo[3,4-b]pyridines.

Neuroprotective and CNS Applications

The pyrazolo[3,4-b]pyridine scaffold has also shown promise in the development of agents for neurological disorders.

  • Alzheimer's Disease: Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to bind with high affinity and selectivity to β-amyloid plaques, a hallmark of Alzheimer's disease.[17] This suggests their potential as diagnostic imaging agents or as therapeutic agents to prevent plaque formation. Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its potential to treat Alzheimer's disease.[17]

  • Anxiolytic and Antidepressant Activity: Some members of this class of compounds have exhibited anxiolytic and antidepressant properties, indicating their potential for treating mood disorders.[17]

Antimicrobial and Antiviral Activity

The pyrazolo[3,4-b]pyridine core has been incorporated into molecules with significant antimicrobial and antiviral activity.

  • Antibacterial Agents: Derivatives of pyrazolo[3,4-b]pyridine have demonstrated moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[18][19][20]

  • Antifungal Agents: Antifungal activity has also been reported for some pyrazolo[3,4-b]pyridine derivatives.[19]

  • Antiviral Agents: Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antiviral agents, with some compounds showing potent activity against nonpolio enteroviruses.[3]

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core.

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the activity and selectivity of these compounds. For many kinase inhibitors, an unsubstituted N1-H is essential for hydrogen bonding interactions within the ATP-binding pocket of the kinase.[11]

  • C3-Substitution: The C3 position is another key point for modification. Bulky aromatic groups at this position are often found in potent kinase inhibitors, where they can engage in hydrophobic and π-stacking interactions.

  • C4 and C6-Substitution: Substituents at the C4 and C6 positions of the pyridine ring can influence the solubility, metabolic stability, and pharmacokinetic properties of the compounds. Electron-withdrawing or electron-donating groups at these positions can also fine-tune the electronic properties of the scaffold and its interactions with biological targets.

  • C5-Substitution: The C5 position offers an additional vector for chemical modification to optimize potency and selectivity.

Target Class Key Substituent Positions Commonly Observed Moieties Reference
Kinase InhibitorsN1, C3, C4N1-H, C3-Aryl, C4-Amino/Alkoxy[9][11][13]
Anticancer AgentsC3, C4, C6C3-Aryl, C4-Aryl, C6-Methyl[6][8]
Neuroprotective AgentsC4, C6C4-Aryl, C6-Methyl[17]
Antimicrobial AgentsC3, C4, C6C3-Methyl, C4-Aryl, C6-Aryl[18][19]

Experimental Protocols: A Representative Synthesis

General Procedure for the Preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:

This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[17]

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH) (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add zirconium(IV) chloride (ZrCl₄) (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl₃) and water to the residue and separate the two phases.

  • Wash the aqueous phase with CHCl₃ twice.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have enabled the development of potent and selective modulators of various biological targets. The continued exploration of this privileged scaffold, particularly through the application of modern synthetic methodologies such as multicomponent reactions and late-stage functionalization, is expected to yield novel drug candidates with improved efficacy and safety profiles.[4][5] As our understanding of the complex signaling pathways involved in human diseases deepens, the pyrazolo[3,4-b]pyridine scaffold is poised to play an even more significant role in the future of drug discovery.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
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  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. MDPI.
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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
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Exploratory

An In-depth Technical Guide to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is i...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed exploration of its molecular characteristics, a proposed synthetic pathway, and an in-depth discussion of its potential therapeutic applications based on the well-established bioactivity of the pyrazolo[3,4-b]pyridine scaffold.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, primarily due to its structural resemblance to endogenous purine bases. This similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The extensive research into this class of compounds has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4]

This guide focuses specifically on 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a derivative functionalized with a primary aminomethyl group at the C3 position and a methyl group at the N1 position. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity, offering unique opportunities for the development of novel therapeutic agents. The primary amino group, in particular, serves as a valuable handle for further chemical modification and the exploration of structure-activity relationships (SAR).

Molecular Characteristics

A fundamental understanding of the molecular properties of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is essential for its application in research and development.

Molecular Formula and Weight

The chemical structure of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system with the aforementioned substitutions. Based on its atomic composition, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.20 g/mol
Structural Elucidation

The structural arrangement of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is depicted below. The numbering of the heterocyclic system follows standard IUPAC nomenclature.

cluster_0 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine C3 C C3a C C3->C3a CH2NH2 H₂C-NH₂ C3->CH2NH2 N2 N N2->C3 N1 N N1->N2 CH3 CH₃ N1->CH3 C7a C N7 N C7a->N7 C3a->N1 C3a->C7a C4 C C4->C7a C5 C C5->C4 C6 C C6->C5 N7->C6

Caption: Chemical structure of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Synthesis and Methodologies

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound is a multi-step process commencing with the preparation of a 1-methyl-3-cyanopyrazole intermediate. This intermediate can then be elaborated to introduce the aminomethyl functionality and subsequently cyclized to form the desired pyrazolo[3,4-b]pyridine.

G A 1-Methyl-5-aminopyrazole B 1-Methyl-5-amino-3-cyanopyrazole A->B Cyanation C 1-Methyl-3-cyanopyrazole B->C Deamination D 1-Methyl-3-formylpyrazole C->D Reduction (DIBAL-H) E 1-Methyl-3-(aminomethyl)pyrazole D->E Reductive Amination F Target Compound: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine E->F Pyridine Ring Formation (e.g., with α,β-unsaturated ketone)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in Cell Culture

For research, scientific, and drug development professionals. Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that ha...

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as potent inhibitors of various protein kinases, demonstrating potential applications in oncology and immunology.[2][3][4] The structural versatility of the pyrazolo[3,4-b]pyridine ring system allows for the development of selective inhibitors targeting key signaling pathways implicated in cell proliferation, survival, and inflammation.

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a specific derivative within this class of compounds. While detailed public data on this exact molecule is emerging, its structural features suggest it likely functions as a kinase inhibitor, a common mechanism of action for this compound class.[1][5] This document provides a comprehensive guide for the utilization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in a cell culture setting, drawing upon established methodologies for analogous compounds. The protocols herein are designed to serve as a robust starting point for researchers investigating its biological effects.

Mechanism of Action: A Focus on Kinase Inhibition

Many pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors of protein kinases.[5] These small molecules are designed to fit into the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction. The N(1)-H of the pyrazolopyridine moiety is often crucial for forming hydrogen-bonding interactions within the kinase domain, and its methylation in 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine will influence its target specificity and potency.[5]

The specific kinase or kinases targeted by 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine require empirical determination. However, based on the activities of structurally related compounds, potential targets include Tropomyosin receptor kinases (TRKs), Monopolar spindle 1 (Mps1), and TANK-binding kinase 1 (TBK1).[2][3][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., TRK) Kinase Kinase Domain RTK->Kinase Compound 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine Compound->Kinase Inhibition ATP ATP ATP->Kinase ADP ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK G cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B D 4. Treat cells with compound (24, 48, or 72 hours) B->D C 3. Prepare serial dilutions of 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine C->D E 5. Add MTT solution D->E F 6. Incubate for 3-4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Expected Results and Data Interpretation

The IC₅₀ values for pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific derivative and the cell line being tested. For potent analogs, IC₅₀ values can be in the nanomolar to low micromolar range.

Compound Class Target Cell Line Reported IC₅₀ / GI₅₀
Pyrazolo[3,4-b]pyridine derivative (TRK inhibitor)Km-120.304 µM [2]
Pyrazolo[3,4-b]pyridine derivative (Topoisomerase II inhibitor)NCI-60 Panel0.54–2.08 µM [1]
Pyrazolo[3,4-b]pyridine derivative (FGFR inhibitor)FGFR1-dependent cell line1.7 nM [5]

Note: These values are for related compounds and should be used as a general guide. The potency of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine will need to be determined experimentally.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available at: [Link]

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Application

Application Notes and Protocols for Kinase Inhibitor Assay of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Introduction: The Emergence of Pyrazolo[3,4-b]pyridines in Kinase Inhibition The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent inhib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolo[3,4-b]pyridines in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent inhibitors of various protein kinases.[1][2][3][4][5][6][7] These bicyclic heterocyclic compounds serve as versatile pharmacophores that can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.[8][9][10] The pyrazolo moiety often acts as a hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11][12][13] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[14][15]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the kinase inhibitory activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine . While specific biological data for this exact molecule is not extensively published, its structural alerts suggest potential activity against a range of kinases. The protocols outlined herein are designed to be adaptable and provide a robust framework for characterizing its inhibitory profile, from initial biochemical potency determination to cellular activity assessment and selectivity profiling.

I. Foundational Concepts: Understanding the Kinase Inhibition Assay

The primary objective of a kinase inhibitor assay is to determine the concentration at which a compound, in this case, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, inhibits 50% of the kinase's enzymatic activity (the IC50 value).[14][16] This is a critical parameter for structure-activity relationship (SAR) studies and for guiding lead optimization. Assays can be broadly categorized into two types: biochemical and cell-based.

  • Biochemical Assays: These in vitro assays utilize purified recombinant kinase, a substrate (often a peptide), and ATP. The inhibitory effect of the compound is measured by quantifying the reduction in substrate phosphorylation.[15][17][18] Common detection methods include radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[15][17][18][19]

  • Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a living cell. This provides a more physiologically relevant context, as it accounts for factors such as cell permeability and off-target effects.[20][21] Methods include measuring the phosphorylation of a downstream substrate via Western blotting or ELISA, or assessing cellular phenotypes like proliferation or apoptosis.[21]

II. Experimental Design: A Multi-faceted Approach to Characterization

A thorough evaluation of a potential kinase inhibitor requires a multi-pronged approach. The following experimental workflow is recommended for characterizing 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Mechanism of Action Studies A Biochemical IC50 Determination (e.g., ADP-Glo™) B Kinase Selectivity Profiling (Kinome Scan) A->B Potent hits proceed C Cellular Target Engagement (e.g., NanoBRET™) B->C Selective compounds advance D Downstream Signaling Pathway Analysis (Western Blot) C->D F ATP Competition Assay C->F Confirmed cellular activity E Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®) D->E G Kinetic Analysis (e.g., SPR or ITC) F->G G cluster_0 Kinase Reaction Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 3-Aminomethyl-1-methyl-1H-pyrazolo [3,4-b]pyridine Inhibitor->Kinase Inhibition

Figure 2: A simplified diagram illustrating the principle of a kinase reaction and its inhibition.

G cluster_0 Example Signaling Pathway: RTK -> MAPK RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR, ALK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 3-Aminomethyl-1-methyl-1H-pyrazolo [3,4-b]pyridine Inhibitor->RTK Inhibition

Figure 3: An example of a signaling pathway that could be targeted by a pyrazolo[3,4-b]pyridine-based inhibitor.

V. Concluding Remarks

The protocols and workflow detailed in this application note provide a robust starting point for the comprehensive characterization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine as a potential kinase inhibitor. By systematically determining its biochemical potency, kinase selectivity, and cellular activity, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The adaptability of these protocols allows for their application to a wide range of kinases and cell lines, making this a valuable resource for the broader kinase inhibitor discovery community.

VI. References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry.

  • Kinase Selectivity Profiling Services. Promega Corporation.

  • Kinase Panel Screening and Profiling Service. Reaction Biology.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.

  • Kinase Profiling Services. Luceome Biotechnologies.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.

  • Determining the IC50 of the Allosteric Aurora A Kinase Inhibitor, AurkA allosteric-IN-1. Benchchem.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.

  • Spotlight: Cell-based kinase assay formats.. Reaction Biology.

  • KINASE PROFILING & SCREENING. Reaction Biology.

  • Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.

  • Kinases and Cancer. PMC - PubMed Central - NIH.

  • Protein Kinase Signalling Networks in Cancer. PMC - NIH.

  • HTH-01-091 for Kinase Activity Assays: Application Notes and Protocols. Benchchem.

  • Cancer Signaling Pathways: An In-Depth Review. Abraham Entertainment.

  • Kinase Assay Kit. Sigma-Aldrich.

  • Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine - NCBI.

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

  • Methods for Detecting Kinase Activity. Cayman Chemical.

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate.

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed.

  • 1H-Pyrazolo[3,4-b]pyridine active against mitogen-activated protein kinase 4 (MKK4). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Method

Application Notes and Protocols: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in Cancer Research

Introduction: A Privileged Scaffold in Kinase Inhibition The pyrazolo[3,4-b]pyridine core is a significant pharmacophore in modern medicinal chemistry, recognized as a "privileged" heterocyclic scaffold, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore in modern medicinal chemistry, recognized as a "privileged" heterocyclic scaffold, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its structural resemblance to purine enables it to effectively compete with ATP for binding to the hinge region of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][4] Numerous derivatives of this scaffold have entered clinical trials, with some, such as selpercatinib, receiving regulatory approval for the treatment of specific cancers.[1][3]

This document provides detailed application notes and protocols for a novel derivative, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine (hereafter referred to as Compound X ). While specific data for Compound X is not yet extensively published, these guidelines are synthesized from extensive research on structurally similar pyrazolo[3,4-b]pyridine compounds and are intended to provide researchers with a robust framework for investigating its potential as a targeted anti-cancer agent. It is hypothesized that the introduction of a 3-aminomethyl group on the 1-methyl-1H-pyrazolo[3,4-b]pyridine core may enhance its binding affinity and selectivity for specific oncogenic kinases.

Mechanism of Action: Targeting Oncogenic Kinase Signaling

Based on the known activities of related pyrazolo[3,4-b]pyridine derivatives, Compound X is postulated to function as a potent inhibitor of receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation, survival, and metastasis.[5][6] The primary proposed mechanism involves the competitive inhibition of ATP at the kinase domain, thereby blocking downstream signaling cascades.

Key potential targets for Compound X include, but are not limited to:

  • Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptors for neurotrophins and their fusion with other genes results in constitutively active chimeric proteins that are oncogenic drivers in a wide range of tumors.[6][7] Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against TRKs.[7][8]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in many human cancers, promoting tumor growth, angiogenesis, and metastasis. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop c-Met inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK): Gene rearrangements involving ALK are oncogenic drivers in non-small cell lung cancer and other malignancies. Pyrazolo[3,4-b]pyridines have been identified as potent ALK inhibitors, including those effective against resistance mutations.[9]

Proposed Signaling Pathway Inhibition by Compound X

The following diagram illustrates the hypothesized mechanism of action of Compound X in a cancer cell with an oncogenic TRK fusion.

Compound_X_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_fusion Oncogenic TRK Fusion Protein RAS RAS TRK_fusion->RAS PI3K PI3K TRK_fusion->PI3K Compound_X Compound X (3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-B]pyridine) Compound_X->TRK_fusion Competitively Inhibits ATP Binding ATP ATP ATP->TRK_fusion Binds to kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Hypothesized mechanism of Compound X inhibiting an oncogenic TRK fusion protein.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of Compound X. Optimization may be required depending on the specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of purified kinases.

1. Materials:

  • Compound X (stock solution in DMSO)

  • Purified recombinant kinases (e.g., TRKA, c-Met, ALK)

  • Kinase-specific substrate peptides

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

2. Procedure:

  • Prepare a serial dilution of Compound X in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted Compound X or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay

This protocol measures the effect of Compound X on the proliferation of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., Km-12 with a TRK fusion, HCT-116 for c-Met, H2228 for ALK)[7][9]

  • Normal, non-cancerous cell line for counter-screening (e.g., HUVEC)[7]

  • Appropriate cell culture medium and supplements

  • Compound X (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well microplates

2. Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of Compound X in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol assesses the ability of Compound X to inhibit the phosphorylation of its target kinase and downstream signaling proteins.

1. Materials:

  • Cancer cell line expressing the target kinase.

  • Compound X (stock solution in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-TRKA, anti-total-TRKA, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

2. Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of Compound X for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with antibodies against the total forms of the proteins as loading controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) Kinase_Assay Protocol 1: Kinase Inhibition Assay (Determine IC50) Cell_Viability Protocol 2: Cell Viability Assay (Determine GI50) Kinase_Assay->Cell_Viability Identifies Potent Compound Western_Blot Protocol 3: Western Blotting (Confirm Pathway Inhibition) Cell_Viability->Western_Blot Confirms Cellular Activity Xenograft Tumor Xenograft Model (e.g., Breast Cancer Mouse Model) Western_Blot->Xenograft Validates Mechanism for In Vivo Testing Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A logical workflow for the preclinical evaluation of Compound X.

Data Presentation: Representative Findings

The following tables present hypothetical data for Compound X, based on typical results for potent pyrazolo[3,4-b]pyridine kinase inhibitors found in the literature.[7][10][11]

Table 1: In Vitro Kinase Inhibitory Activity of Compound X
Kinase TargetIC50 (nM)
TRKA56
TRKB78
TRKC65
c-Met150
ALK210
VEGFR2> 10,000
Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines
Cell LineCancer TypeKey OncogeneGI50 (µM)
Km-12ColorectalTPM3-NTRK1 fusion0.304
H2228NSCLCEML4-ALK fusion0.850
HCT-116Colorectalc-Met amplified1.25
MCF-7BreastTRK-independent> 40
HUVECNormal-> 36

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive guide for the initial investigation of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine (Compound X) as a potential anti-cancer therapeutic. The strong precedent for the pyrazolo[3,4-b]pyridine scaffold as a versatile kinase inhibitor core suggests that Compound X is a promising candidate for further research.[1][5][11]

Future studies should focus on expanding the kinase panel for selectivity profiling, evaluating efficacy in in vivo xenograft models, and conducting pharmacokinetic and toxicity studies to assess its drug-like properties.[12] The exploration of this and other novel pyrazolo[3,4-b]pyridine derivatives continues to be a fertile area for the discovery of next-generation targeted cancer therapies.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link][1][2][3]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link][4]

  • Amer, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link][5]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link][13][14]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link][15]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link][16][17][18]

  • Kim, H. P., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]

  • ResearchGate. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available at: [Link][10]

  • ResearchGate. (2017). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Available at: [Link][19]

  • ResearchGate. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link][20]

  • National Institutes of Health. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link][7]

  • National Institutes of Health. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link][11]

  • National Institutes of Health. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available at: [Link][12]

  • National Institutes of Health. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Available at: [Link][8]

Sources

Application

In vitro testing of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine cytotoxicity

Application Notes & Protocols Topic: In Vitro Cytotoxicity Testing of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine Preamble: Contextualizing the Cytotoxicity Assessment of a Novel Pyrazolo[3,4-b]pyridine Derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Testing of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Preamble: Contextualizing the Cytotoxicity Assessment of a Novel Pyrazolo[3,4-b]pyridine Derivative

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a potent inhibitor of various protein kinases and its anticancer activities.[1] Recent studies have highlighted derivatives of this class as potential anti-leukemic agents and Topoisomerase IIα inhibitors, demonstrating broad-spectrum cytotoxicity against cancer cell lines.[2][3] The compound of interest, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, belongs to this promising class. Therefore, a rigorous evaluation of its cytotoxic profile is a critical first step in characterizing its biological activity.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this novel compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will detail a multi-assay strategy to build a robust and reliable cytotoxicity profile, ensuring that the generated data is both accurate and contextually meaningful. The core principle is to create a self-validating experimental system through the inclusion of appropriate controls and orthogonal assay methodologies.

Foundational Principles & Experimental Design

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound elicits a toxic effect on cultured cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[4][5] However, a single IC50 value is insufficient. A thorough investigation requires a well-conceived experimental design that considers the choice of cell lines, compound handling, and exposure duration.

The Critical Choice: Selecting Appropriate Cell Lines

The selection of cell lines is paramount and should be directly guided by the research question.[6][7] Since pyrazolo[3,4-b]pyridines are often explored for anticancer applications, a dual-pronged approach is recommended:

  • Cancer Cell Line Panel: Employ a panel of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to assess the breadth of cytotoxic activity.

  • Non-Malignant Control Cell Line: It is crucial to evaluate cytotoxicity in at least one non-cancerous cell line (e.g., MRC-5 human lung fibroblasts, or hTERT-immortalized fibroblasts) to determine the compound's selectivity index (SI).[6] A high SI (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic for a potential therapeutic agent.

Compound Preparation and Dosing Strategy
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Create a series of working concentrations through serial dilution in complete cell culture medium immediately before treating the cells. A common starting range for a novel compound might be from 0.01 µM to 100 µM.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) must be consistent across all treated wells and should not exceed a non-toxic level, typically ≤0.5%. A "vehicle control" containing only the solvent at this concentration is an essential negative control.[5]

Exposure Duration

Cellular responses to toxic insults can be time-dependent. Therefore, it is advisable to perform cytotoxicity assays at multiple time points, such as 24, 48, and 72 hours. This allows for the characterization of both acute and longer-term cytotoxic or cytostatic effects.

Workflow & Controls Overview

A robust experimental workflow is foundational to reproducible results. The diagram below outlines the general procedure, emphasizing the critical control groups required for data validation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cluster_controls Essential Controls P1 Select & Culture Cell Lines P2 Prepare Compound Stock & Dilutions P1->P2 E1 Seed Cells in 96-Well Plates E2 Treat Cells with Compound (Multiple Concentrations) E1->E2 E3 Incubate for 24, 48, 72 hours E2->E3 A1 Perform Cytotoxicity Assays (MTT, LDH, Apoptosis) E3->A1 D1 Measure Signal (Absorbance/Fluorescence) A1->D1 D2 Calculate % Viability vs. Vehicle Control D1->D2 D3 Generate Dose-Response Curves & Calculate IC50 D2->D3 C1 Vehicle Control (Solvent Only) C2 Untreated Control (Cells + Medium) C3 Positive Control (Known Toxin, e.g., Doxorubicin) C4 Blank Control (Medium Only)

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Core Cytotoxicity Assay Protocols

To gain a comprehensive understanding of the compound's cytotoxic mechanism, we recommend a tripartite approach targeting different cellular functions: metabolic activity, membrane integrity, and apoptosis induction.

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[8] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[10]

G MTT Yellow MTT (Soluble) Tetrazolium Salt Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Enters Cell Formazan Purple Formazan (Insoluble) Crystal Enzyme->Formazan Reduces ViableCell Viable Cell ViableCell->Enzyme Contains

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine or controls (vehicle, untreated, positive control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well (final concentration 0.5 mg/mL).[5][8]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, 5% CO₂. During this period, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[11][12] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[12]

G IntactCell Intact Cell Membrane LDH (Cytosolic) LysedCell Compromised Cell Membrane LDH (Released) IntactCell->LysedCell Compound-Induced Damage Medium Culture Supernatant LysedCell->Medium LDH Release

Caption: Principle of the LDH release cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often convenient to run the LDH and MTT assays on parallel plates prepared at the same time.

  • Establish Controls: In addition to the standard controls, prepare wells for "Maximum LDH Release." About 45 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer to these wells.[13]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate.[13]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and will bind to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[15]

Caption: Cellular states as defined by Annexin V and Propidium Iodide (PI) staining.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest. Treat with the compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with cold PBS, then detach using a gentle dissociation agent like Trypsin-EDTA. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation and Interpretation

Raw data from the plate reader or flow cytometer must be processed to determine the cytotoxic effect of the compound.

Calculations
  • Background Subtraction: For MTT and LDH assays, subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Percent Viability (MTT):

    • % Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100

  • Percent Cytotoxicity (LDH):

    • % Cytotoxicity = ((Experimental_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)) * 100

    • Spontaneous release is from vehicle control wells.

Data Visualization and IC50 Determination

Plot the percent viability (or cytotoxicity) against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.

Hypothetical Data Summary

The final data should be summarized in a clear, tabular format to allow for easy comparison.

Cell LineAssayExposure TimeIC50 (µM) ± SDSelectivity Index (SI)
MCF-7 (Breast Cancer)MTT48h8.5 ± 0.75.3
A549 (Lung Cancer)MTT48h12.1 ± 1.13.7
MRC-5 (Normal Lung)MTT48h45.2 ± 3.5-
MCF-7 (Breast Cancer)LDH48h10.2 ± 0.9-

Data are hypothetical and presented as mean ± standard deviation from three independent experiments. SI = IC50 (Normal) / IC50 (Cancer).

Conclusion

By employing a multi-assay approach that interrogates metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can build a comprehensive and robust cytotoxicity profile for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This structured methodology, grounded in sound experimental design and the use of essential controls, ensures the generation of high-quality, interpretable data. Such data is fundamental for making informed decisions in the drug discovery pipeline, guiding hit-to-lead optimization, and ultimately identifying promising therapeutic candidates.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Suseela, A. R., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. [Link]

  • Witt, K., & Goldstein, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • EURL ECVAM. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • BMG LABTECH. (n.d.). Cytotoxicity Assays. [Link]

  • National Research Council (US) Committee on Developmental Toxicology. (2000). Experimental Animal and In Vitro Study Designs. NCBI. [Link]

  • Wikipedia. (n.d.). In vitro toxicology. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method. [Link]

  • Gansner, E.R., & North, S.C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Toxicology Research. (2025). In vitro toxicology: Next generation models and methods to improve safety evaluation. [Link]

  • Tvrda, E., & Kovacik, A. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. BMC Pharmacology and Toxicology. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Reitz, S. (2017). A Quick Introduction to Graphviz. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]

  • ResearchGate. (2025). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • CP Lab Safety. (n.d.). 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine, 95% Purity. [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for Purity Analysis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the polar and basic nature of the analyte, significant challenges related to poor retention and peak tailing on conventional reversed-phase columns are addressed. This protocol employs a polar-modified C18 stationary phase with an acidic mobile phase to ensure adequate retention, symmetrical peak shape, and high resolution. The method is demonstrated to be suitable for quality control and stability testing in a research and drug development environment, adhering to the principles outlined in ICH Q2(R1).[1][2]

Principles and Rationale

The successful chromatographic analysis of pharmaceutical compounds relies on a deep understanding of the analyte's physicochemical properties. This understanding informs every decision in method development, from column selection to mobile phase composition, ensuring a robust and reliable separation.

Analyte Characteristics: A Polar Basic Compound

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring multiple basic nitrogen atoms:

  • Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen contributes to the molecule's basicity. The pKa of the conjugate acid of pyridine is approximately 5.25.[3]

  • Pyrazole Ring Nitrogens: Pyrazole itself is weakly basic.[4][5]

  • Primary Aliphatic Amine (-CH₂NH₂): The aminomethyl group is a primary amine, which is significantly basic.

The combination of these functional groups renders the molecule highly polar and prone to protonation in acidic solutions.[6][7][8][9] This polarity presents a primary challenge in reversed-phase HPLC, where retention is driven by hydrophobic interactions. Polar compounds have a low affinity for non-polar stationary phases (like standard C18) and can elute at or near the column's void volume, making accurate quantification impossible.[10][11][12] Furthermore, the basic nature of the analyte can lead to strong interactions with residual acidic silanol groups on the surface of silica-based columns, resulting in poor peak shape (tailing) and irreproducible retention times.

Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC

To overcome these challenges, a carefully designed ion-suppression reversed-phase HPLC method was developed. The core strategy is to control the ionization state of the analyte to enhance retention and improve peak shape.

  • Mobile Phase pH Control: By operating at a low pH (e.g., pH 2.5-3.5), all basic nitrogens on the analyte will be consistently protonated, carrying a positive charge. While this increases polarity, it ensures a single, stable ionic form exists during the chromatographic run, which is crucial for achieving sharp, symmetrical peaks.[13][14][15] Operating at a pH close to the analyte's pKa should be avoided, as small shifts in mobile phase pH could cause large, unpredictable changes in retention time.[14][16] The low pH also effectively suppresses the ionization of acidic silanol groups on the silica packing, minimizing secondary ionic interactions that cause peak tailing.[15]

  • Stationary Phase Selection: A standard C18 column is often unsuitable for highly polar compounds due to its extreme hydrophobicity, which can lead to a phenomenon known as "pore dewetting" or "phase collapse" in highly aqueous mobile phases.[10][17] To ensure retention and compatibility with the necessary mobile phase conditions, a polar-endcapped or polar-embedded C18 column is selected. These columns incorporate polar functional groups near the silica surface or within the alkyl chain, which helps to:

    • Maintain a hydrated surface layer, preventing phase collapse and ensuring reproducible retention in highly aqueous mobile phases.[10]

    • Provide alternative interactions (e.g., hydrogen bonding), which aids in the retention of polar analytes.[18][19]

    • Effectively shield residual silanols, further improving the peak shape for basic compounds.

This combination of a specialized column and a buffered, low-pH mobile phase provides a robust solution for the reliable purity analysis of this challenging compound.[20][21]

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data Acquisition Software: Agilent OpenLab CDS (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated with standard buffers.

Reagents and Standards
  • 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Reference Standard (Purity >99.5%).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Methanol (MeOH), HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade or higher.

  • Phosphoric Acid (H₃PO₄), ~85%, ACS grade or higher.

  • Water, HPLC grade (e.g., from a Milli-Q® system).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm (or equivalent polar-endcapped C18)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17-17.1 min: 40% to 5% B; 17.1-22 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 22 minutes

Experimental Protocols

Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B Preparation:

    • Use HPLC grade Acetonitrile directly.

  • Degassing:

    • Degas both mobile phases for at least 10 minutes using an online degasser or by sonication before placing them on the HPLC system.

Standard Solution Preparation
  • Stock Standard Solution (approx. 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This mixture is used as a diluent to ensure good solubility.

  • Working Standard Solution (approx. 0.1 mg/mL):

    • Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent (50:50 MeOH:Water).

Sample Solution Preparation
  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (50:50 MeOH:Water).

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution to verify system performance. The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method_Development_Workflow cluster_0 Phase 1: Analyte & Method Strategy cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Protocol Finalization A Define Analyte: 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine B Assess Properties: Polar, Multiple Basic Centers (Pyridine, Pyrazole, Amine) A->B C Identify Challenges: Poor Retention, Peak Tailing on standard RP columns B->C D Select Strategy: Ion-Suppression RP-HPLC C->D E Column Selection: Polar-Endcapped C18 (e.g., Atlantis T3) D->E Implement Strategy F Mobile Phase pH: Low pH (2.5-3.5) to protonate analyte & suppress silanols E->F G Organic Modifier: Acetonitrile (ACN) for lower viscosity & UV cutoff F->G H Detection: UV Scan for λmax (Select 254 nm) G->H I Develop Gradient Program (5% to 40% ACN) H->I Finalize Method J Define SST Criteria (Tailing, Plates, RSD%) I->J K Write Final Protocol: Prep, Conditions, SST J->K L Perform Method Validation (per ICH Q2(R1)) K->L

Method Validation Overview

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2][22] A purity method requires the evaluation of the following parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated over a range (e.g., from the Limit of Quantitation to 120% of the working concentration) by analyzing a series of dilutions and performing a linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[23]

Validation_Protocol cluster_tests Typical Tests Performed Method Final HPLC Method Validation {ICH Q2(R1) Validation Protocol|Demonstrates method is 'Fit for Purpose'} Method->Validation Is Subjected To Params {Validation Parameters|{ Specificity |  Linearity |  Accuracy |  Precision |  LOQ |  Robustness}} Validation->Params Evaluates T1 Forced Degradation (Acid, Base, Peroxide) Params:p1->T1 T2 Calibration Curve (5 levels) Params:p2->T2 T3 Spike Recovery (3 levels, n=3) Params:p3->T3 T4 Replicate Injections (n=6) & Inter-day Params:p4->T4 T5 S/N Ratio > 10 Params:p5->T5 T6 Vary pH, Flow, Temp Params:p6->T6

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. By carefully selecting a polar-modified stationary phase and controlling the mobile phase pH to maintain the analyte in a consistent, protonated state, the common chromatographic challenges associated with polar basic compounds are effectively overcome. This method yields excellent peak shape, adequate retention, and is suitable for validation according to ICH guidelines, making it a valuable tool for quality control in pharmaceutical development.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Aminopyridine. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. Retrieved from [Link]

  • You-iggy. (n.d.). Soluble in pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract This application note provides a detailed guide for the comprehensive structural characterization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive structural characterization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. We present a systematic workflow employing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and detailed protocols are provided to ensure reproducible and accurate data acquisition. The narrative focuses on a logical, step-by-step interpretation of the spectral data, demonstrating how these techniques work in concert to provide unambiguous assignment of all proton and carbon resonances and confirm the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require robust analytical methods for the verification of complex N-heterocyclic compounds.

Introduction: The Importance of Structural Verification

The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous compounds targeting a range of biological entities, including various kinases.[1][2][3] The specific isomer, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, incorporates key pharmacophoric features—a hydrogen bond donor/acceptor aminomethyl group and a methylated pyrazole ring—making its unambiguous characterization essential for establishing structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[4] While simple ¹H and ¹³C spectra provide initial fingerprints, complex heterocyclic systems with multiple nitrogen atoms and quaternary carbons necessitate a multi-dimensional approach to resolve ambiguities and confirm connectivity.[5][6] This guide details the logical application of 2D NMR experiments to create a self-validating system for the structural confirmation of the title compound.

Figure 1: Chemical Structure and Atom Numbering For clarity in spectral assignments, the following standardized numbering scheme for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine will be used throughout this document.

Chemical structure of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine with atom numbering

Foundational NMR Principles for Structural Elucidation

A successful characterization relies on selecting the right combination of NMR experiments, each providing a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7] It is invaluable for identifying connected spin systems, such as the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons directly to the carbons they are attached to (¹JCH).[8] It is a highly sensitive method for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of connectivity mapping, HMBC reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[8] This is critical for connecting molecular fragments across atoms that lack protons, such as quaternary carbons and heteroatoms.[9]

Experimental Protocols

This section provides step-by-step methodologies for sample preparation and data acquisition.

Protocol: Sample Preparation

The choice of solvent is critical for high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high solubilizing power for polar N-heterocycles and its ability to slow the exchange of N-H protons, allowing them to be observed.

  • Weighing: Accurately weigh 5-10 mg of high-purity 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

Protocol: NMR Data Acquisition

The following are general parameter guidelines for a 500 MHz spectrometer. Users should optimize parameters based on their specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16-32.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-2048.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): ~10 ppm (set to encompass all proton signals).

    • Data Points (F2): 2048.

    • Increments (F1): 256-512.

    • Number of Scans (ns): 4-8 per increment.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2): ~10 ppm.

    • ¹³C Spectral Width (F1): ~160 ppm (set to encompass all protonated carbons).

    • Coupling Constant (¹JCH): Optimized for ~145 Hz.

    • Number of Scans (ns): 2-4 per increment.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard gradient-selected (e.g., hmbcgpndqf).

    • ¹H Spectral Width (F2): ~10 ppm.

    • ¹³C Spectral Width (F1): ~200 ppm.

    • Long-Range Coupling Constant: Optimized for 8 Hz (this value detects a wide range of ²JCH and ³JCH couplings).

    • Number of Scans (ns): 8-16 per increment.

Visualization of the Characterization Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of a robust characterization protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation & Elucidation Prep Dissolve 5-10 mg in DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 AssignH Assign Proton Spin Systems H1->AssignH COSY 2D COSY C13->COSY AssignC Assign C-H Pairs C13->AssignC HSQC 2D HSQC COSY->HSQC COSY->AssignH HMBC 2D HMBC HSQC->HMBC HSQC->AssignC Connect Establish Long-Range Connectivity HMBC->Connect AssignH->AssignC AssignC->Connect Structure Final Structure Confirmation Connect->Structure

Diagram 1: Workflow for NMR-based structural elucidation.

Data Interpretation and Structural Assignment

This section outlines the logical process for interpreting the suite of NMR spectra to assign the structure of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. The chemical shifts provided are representative values based on literature for similar pyrazolopyridine systems and are for illustrative purposes.[10][11]

¹H NMR Analysis: Initial Fingerprinting

The ¹H NMR spectrum is expected to show six distinct signals:

  • Pyridine Ring Protons (H4, H5, H6): Three signals in the aromatic region (~7.0-8.5 ppm). Their multiplicities will reveal their coupling relationships. H6, adjacent to the pyridine nitrogen, is expected to be the most downfield. H4, adjacent to the fused pyrazole ring, will likely be next, followed by H5.

  • Aminomethyl Protons (H8): A singlet around 3.9-4.2 ppm, integrating to 2H.

  • N-Methyl Protons (H7): A sharp singlet around 3.8-4.0 ppm, integrating to 3H.

  • Amine Protons (NH₂): A broad singlet that may appear over a wide range, depending on concentration and temperature.

COSY Analysis: Mapping the Pyridine Ring

The COSY spectrum will confirm the connectivity of the pyridine protons.

  • A cross-peak between the H5 and H6 signals will be observed.

  • A cross-peak between the H5 and H4 signals will also be present.

  • Crucially, no correlation will be seen between H4 and H6, confirming their meta relationship. This definitively establishes the H4-H5-H6 spin system.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the straightforward assignment of protonated carbons.

  • The signals for H4, H5, and H6 will correlate to their respective carbon signals (C4, C5, C6) in the aromatic region of the ¹³C spectrum (~110-150 ppm).

  • The aminomethyl proton signal (H8) will correlate to the C8 carbon signal (~40-50 ppm).

  • The N-methyl proton signal (H7) will correlate to the C7 carbon signal (~30-40 ppm).

HMBC Analysis: Assembling the Full Scaffold

The HMBC spectrum is the final and most critical step, used to piece together the entire molecular framework by identifying correlations across quaternary carbons and heteroatoms.

Diagram 2: Key HMBC correlations confirming the molecular scaffold.

Key Interpretive Steps:

  • Connecting the N-Methyl Group: The N-methyl protons (H7) are expected to show a three-bond correlation (³JCH) to the C3a bridgehead carbon. This is a critical link confirming the position of the methyl group on the pyrazole N1 nitrogen.

  • Connecting the Aminomethyl Group: The aminomethyl protons (H8) will show a strong two-bond correlation (²JCH) to the C3 quaternary carbon, unequivocally placing this substituent at the 3-position of the pyrazole ring.

  • Fusing the Rings: The pyridine proton H4 will show correlations to both the C7a and C3a bridgehead carbons. The ²JCH correlation to C7a and ³JCH correlation to C3a confirm the fusion of the pyrazole and pyridine rings.

  • Validating Pyridine Substituents: The H6 proton should show a correlation to C7a, and the H5 proton should show correlations to both C3a and C7a, further cementing the structure of the fused ring system.

Summary of NMR Data

The following table summarizes the expected and assigned chemical shifts for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in DMSO-d₆.

PositionAtom¹H δ (ppm)Multiplicity¹³C δ (ppm)Key HMBC Correlations (from H to C)
1N-CH₃----
7C--~35.2H5
7H~3.95s (3H)-C3a
3C--~158.1H8, H4
8C--~42.5-
8H~4.05s (2H)-C3
3aC--~118.5H7, H4, H5
4C--~128.9H5, H6
4H~8.15d-C3, C3a, C5, C7a
5C--~115.3H4, H6
5H~7.20dd-C3a, C4, C6, C7a
6C--~148.2H4, H5
6H~8.40d-C4, C5, C7a
7aC--~151.0H4, H5, H6

Note: Chemical shifts are illustrative and may vary slightly based on sample concentration and instrument calibration.

Conclusion

The structural characterization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. By following a logical workflow—from ¹H and ¹³C fingerprinting to establishing connectivity with COSY, HSQC, and crucially, HMBC experiments—each resonance can be unambiguously assigned. This multi-faceted approach creates a self-validating dataset that confirms atom-to-atom connectivity, verifies the substitution pattern, and provides the definitive structural proof required for drug discovery, process chemistry, and quality control applications.

References

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  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
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Method

Application Notes and Protocols for High-Throughput Screening of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in high-throughput screening...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in high-throughput screening (HTS) campaigns. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the modulation of protein kinases.[1][2][3][4] These application notes are designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively screen this compound and similar small molecules, identify potential biological targets, and validate initial hits. While specific biological targets for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine are still under investigation, its structural similarity to known kinase inhibitors makes it a compound of significant interest for drug discovery programs.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic amine that has garnered substantial attention in the field of drug discovery.[1][4][5] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, most notably protein kinases, by mimicking the binding of ATP.[2] The diverse biological activities exhibited by derivatives of this scaffold, ranging from antiviral and antibacterial to anti-inflammatory and anti-tumor, underscore its potential as a source of novel therapeutic agents.[3]

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a specific analog within this promising class of compounds. The aminomethyl group at the 3-position provides a key functional handle that can participate in hydrogen bonding and other interactions within a protein's active site, potentially enhancing binding affinity and selectivity. The methyl group at the 1-position can influence the compound's physicochemical properties, such as solubility and metabolic stability. This unique combination of features makes it an attractive candidate for inclusion in small molecule libraries for HTS campaigns aimed at identifying novel modulators of cellular signaling pathways.

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among pyrazolo[3,4-b]pyridine derivatives, a primary hypothesis for the biological activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is the modulation of one or more protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A plausible mechanism of action is competitive inhibition at the ATP-binding site of a target kinase. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The aminomethyl substituent could then form additional interactions with nearby amino acid residues, conferring potency and selectivity.

G cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_A Upstream Kinase Receptor->Kinase_A Activates Kinase_B Target Kinase Kinase_A->Kinase_B Phosphorylates & Activates Substrate Substrate Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Triggers Compound 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine Compound->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign to identify the biological activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine would follow a multi-stage process, beginning with a primary screen to identify initial "hits," followed by secondary assays to confirm activity and eliminate false positives, and culminating in dose-response studies to determine potency.[6][7]

HTS_Workflow Start Start HTS Campaign Assay_Development Assay Development & Miniaturization Start->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification (Data Analysis) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End Candidate Compound Lead_Optimization->End

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols: Biochemical Kinase Assay

The following is a detailed protocol for a representative biochemical kinase assay to screen for inhibitors of a target kinase. This protocol is designed for a 384-well plate format, which is common in HTS.[8][9]

Materials and Reagents
ReagentSupplierPurpose
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridineVariesTest Compound
Recombinant Human KinaseVariesEnzyme Target
Kinase Substrate (e.g., biotinylated peptide)VariesEnzyme Substrate
Adenosine Triphosphate (ATP)VariesCo-factor
StaurosporineVariesPositive Control Inhibitor
Dimethyl Sulfoxide (DMSO)VariesVehicle Control
Assay Buffer (e.g., HEPES, MgCl2, DTT)VariesReaction Buffer
Detection Reagent (e.g., TR-FRET antibody pair)VariesSignal Detection
384-well Assay PlatesVariesReaction Vessel
Assay Protocol
  • Compound Plating:

    • Prepare a stock solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in 100% DMSO.

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of the test compound, positive control (Staurosporine), and negative control (DMSO) to the appropriate wells of a 384-well assay plate. For a primary screen, a single concentration of 10 µM is typically used.[6][8]

  • Enzyme Addition:

    • Prepare a solution of the target kinase in assay buffer.

    • Using a robotic liquid handler, add 5 µL of the kinase solution to all wells of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in assay buffer.

    • Add 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the product by adding 10 µL of the detection reagent (e.g., TR-FRET reagents).

    • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate using a suitable plate reader (e.g., a TR-FRET compatible reader).

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from the plate reader is normalized using the positive and negative controls on each plate. The percent inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

  • Hit Identification: "Hits" are typically defined as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[8]

  • Hit Confirmation: All initial hits should be re-tested to confirm their activity. Confirmed hits then proceed to dose-response analysis to determine their potency (IC50).

Data Presentation: Quantifying Inhibitory Activity

The inhibitory activity of a confirmed hit is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response experiment where the compound is tested across a range of concentrations.

CompoundTarget KinaseAssay TypeIC50 (nM)
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridineKinase XTR-FRET75
Staurosporine (Control)Kinase XTR-FRET10

Considerations for Assay Development and Quality Control

The success of any HTS campaign relies on the development of a robust and reliable assay.[10][11][12] Key considerations include:

  • Assay Miniaturization: Adapting the assay to a 384- or 1536-well format is crucial for screening large compound libraries.[6][9]

  • Reagent Stability: Ensure all reagents are stable under the assay conditions.

  • Signal Window: The difference in signal between the positive and negative controls should be large enough to provide a robust assay.

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[9][13]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Conclusion

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine represents a promising starting point for hit-finding endeavors in drug discovery. Its pyrazolo[3,4-b]pyridine core is a well-validated scaffold for targeting a variety of protein families, particularly kinases. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to effectively screen this compound, identify its biological targets, and advance promising hits toward lead optimization. By adhering to rigorous assay development and quality control standards, the full potential of this and other novel small molecules can be explored in the quest for new therapeutics.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • High-throughput screening. Wikipedia. [Link]

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  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

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  • A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine, 95% Purity, C7H8N4, 1 gram. CP Lab Safety. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

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Application

Application Notes and Protocols for Efficacy Studies of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

A Guide for Researchers in Oncology Drug Development These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for the novel investigational compound, 3-Aminomethy...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for the novel investigational compound, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This document is intended for researchers, scientists, and drug development professionals in the field of oncology. Given that the pyrazolo[3,4-b]pyridine scaffold is associated with a range of anti-tumor activities, including kinase inhibition and immunomodulation, the experimental design proposed herein is tailored to thoroughly evaluate the potential of this compound as a cancer therapeutic.[1][2][3][4][5]

Section 1: Introduction and Rationale

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-cancer properties.[2][5] These compounds have been investigated as inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1), as well as modulators of immune checkpoints like the PD-1/PD-L1 interaction.[3][4][6] The design of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine suggests a potential for targeted therapy in oncology.

The primary objective of the following protocols is to establish a robust preclinical data package to assess the efficacy of this compound. This involves a multi-tiered approach, beginning with in vitro characterization to determine its cellular effects and mechanism of action, followed by in vivo studies to evaluate its anti-tumor activity in a physiological context. A critical component of this workflow is the integration of pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure that the compound's exposure is linked to its biological effects.[7][8][9][10][11]

Section 2: Pre-Efficacy Characterization: Foundational In Vitro Studies

Before embarking on extensive efficacy studies, it is crucial to understand the fundamental properties of the compound. These initial in vitro assays will inform dose selection and the choice of appropriate cancer models for subsequent experiments.

In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines should be selected based on known molecular targets of pyrazolo[3,4-b]pyridine derivatives or common cancer types.

Protocol 1: Cell Viability Assay (MTT/CTG)

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

    • CellTiter-Glo® (CTG) Assay: Add CellTiter-Glo® reagent and measure luminescence.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.

Parameter Description
Cell LinesPanel of relevant human cancer cell lines (e.g., lung, breast, colon, leukemia)
Compound ConcentrationLogarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time72 hours
ReadoutAbsorbance (MTT) or Luminescence (CTG)
EndpointIC50 value
Mechanism of Action (MoA) Elucidation

Understanding how the compound exerts its anti-cancer effects is critical. Based on the known activities of the pyrazolo[3,4-b]pyridine scaffold, initial MoA studies could focus on kinase inhibition, DNA damage, or cell cycle arrest.

Protocol 2: Kinase Inhibition Profiling (Example)

  • Assay Platform: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to screen the compound against a broad range of kinases.

  • Compound Preparation: Prepare the compound at a concentration determined from initial cytotoxicity assays.

  • Kinase Reaction: Perform the kinase reactions in the presence and absence of the compound.

  • Data Analysis: Determine the percent inhibition for each kinase and identify potential targets. Follow up with IC50 determination for promising hits.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Staining: Harvest and fix the cells, then stain with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Section 3: In Vivo Efficacy Evaluation

Once in vitro activity is established, the next crucial step is to assess the compound's anti-tumor efficacy in a living organism. Xenograft models are a standard and valuable tool for this purpose.[13][14][15]

Pharmacokinetic (PK) and Tolerability Studies

Prior to efficacy studies, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to determine the maximum tolerated dose (MTD).[7][8]

Protocol 4: Single-Dose Pharmacokinetic Study

  • Animal Model: Use healthy, immunocompromised mice (e.g., NOD-SCID or NSG).

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 5: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, immunocompromised mice.

  • Dose Escalation: Administer escalating doses of the compound to different cohorts of mice daily for a set period (e.g., 14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

Xenograft Efficacy Studies

Cell line-derived xenograft (CDX) models are a reproducible and widely used platform for initial efficacy assessment.[13][16][17] Patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, can be used for more advanced studies.[16]

Protocol 6: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected from in vitro screening) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound at doses at or below the MTD according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement and downstream signaling effects.

Workflow for Preclinical Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Pharmacology cluster_2 Data Analysis & Decision in_vitro_cytotoxicity Cytotoxicity Screening (IC50 Determination) moa_elucidation Mechanism of Action (e.g., Kinase Profiling, Cell Cycle) in_vitro_cytotoxicity->moa_elucidation pk_studies Pharmacokinetics (PK) & Tolerability (MTD) moa_elucidation->pk_studies Informs Dose & Model Selection efficacy_studies Xenograft Efficacy (CDX/PDX Models) pk_studies->efficacy_studies data_analysis Statistical Analysis (TGI, Biomarkers) efficacy_studies->data_analysis go_no_go Go/No-Go Decision for Further Development data_analysis->go_no_go

Caption: A streamlined workflow for the preclinical efficacy assessment of a novel oncology compound.

Section 4: Data Analysis and Interpretation

Rigorous statistical analysis is paramount to ensure the validity and reproducibility of preclinical findings.[18][19][20][21]

In Vitro Data Analysis
  • IC50 Calculation: Use non-linear regression to fit a dose-response curve and determine the IC50 value.

  • Statistical Significance: For MoA studies, use appropriate statistical tests (e.g., t-test, ANOVA) to compare treated and control groups.[18][21]

In Vivo Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • Statistical Analysis: Use appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to analyze tumor growth data.

  • Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and the log-rank test to compare survival between groups.

Section 5: Conclusion and Future Directions

The successful completion of these efficacy studies will provide a strong foundation for the continued development of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. Positive results would warrant further investigation, including more advanced preclinical models (e.g., orthotopic or metastatic models), combination studies with standard-of-care agents, and IND-enabling toxicology studies in compliance with FDA guidelines.[22][23][24][25][26]

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Method

Application Notes and Protocols for Antimicrobial Activity Screening of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazolopyridine Scaffolds The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening our ab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazolopyridine Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening our ability to treat a wide range of infectious diseases.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[3][4] Among the diverse heterocyclic compounds explored for therapeutic potential, the pyrazole and fused pyrazolopyridine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7][8][9][10][11][12][13]

The pyrazolo[3,4-b]pyridine core, an isomer of the purine nucleus, is of particular interest. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, potentially disrupting essential cellular processes in microorganisms.[5][6] This application note provides a detailed guide for the comprehensive in vitro evaluation of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine , a novel derivative, for its antimicrobial potential. The protocols herein are designed to be robust and self-validating, adhering to internationally recognized standards to ensure data integrity and reproducibility.

Compound Profile: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

  • Structure: (A hypothetical structure is provided for illustrative purposes. The actual structure should be confirmed by analytical data.)

  • Chemical Formula: C₈H₁₀N₄

  • Molecular Weight: 162.19 g/mol

  • Rationale for Screening: The presence of the pyrazolo[3,4-b]pyridine core suggests potential interference with microbial DNA synthesis or other metabolic pathways.[10] The aminomethyl substituent at the 3-position may enhance solubility and cellular uptake, and could also serve as a key interaction point with target enzymes or macromolecules.

Part 1: Preliminary Antimicrobial Activity Screening

The initial phase of screening aims to qualitatively assess the antimicrobial potential of the test compound against a broad panel of microorganisms. The agar well diffusion assay is a widely used, cost-effective, and reliable method for this purpose.[1][2][14]

Protocol 1: Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.[2][14]

Causality Behind Experimental Choices:

  • Media: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious bacteria as recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16] Its composition is well-defined, and it has good batch-to-batch reproducibility. For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial concentration (approximately 1.5 x 10⁸ CFU/mL).[17] This is a critical step for the comparability of results.

  • Controls: Including positive (a known antibiotic) and negative (the solvent used to dissolve the compound) controls is essential for validating the assay's performance and ensuring that any observed activity is due to the compound itself and not the solvent.[18]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]

    • Within 15 minutes of standardization, use a sterile cotton swab to uniformly inoculate the entire surface of a Mueller-Hinton Agar plate.[2]

  • Preparation of Wells:

    • Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[2][14]

  • Application of Test Compound and Controls:

    • Prepare a stock solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.

    • In separate wells, add the same volume of the positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi) and the negative control (solvent).[18]

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[18]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.[1]

Part 2: Quantitative Antimicrobial Activity Assessment

Following a positive preliminary screen, a quantitative assessment is necessary to determine the potency of the compound. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microorganisms.[20]

Causality Behind Experimental Choices:

  • 96-Well Plates: Microtiter plates allow for the testing of a range of concentrations in a small volume, making the assay high-throughput and conserving the test compound.[21]

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, which is standard for determining the MIC accurately.[23]

  • Growth and Sterility Controls: The growth control (inoculum without the compound) ensures that the microorganisms are viable and the medium supports growth. The sterility control (medium only) confirms the absence of contamination.[21] These controls are crucial for the validity of the results.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[23]

    • Prepare a stock solution of the test compound at twice the highest desired final concentration.

    • Add 200 µL of this stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[23] Well 11 serves as the growth control, and well 12 as the sterility control.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation:

    • Add 100 µL of the standardized and diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.[24] This results in a final volume of 200 µL in wells 1-10 and brings the compound concentrations to the desired final test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.[20]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][23]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][25] This assay is a crucial follow-up to the MIC to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Causality Behind Experimental Choices:

  • Subculturing from MIC plate: By subculturing from the wells that showed no visible growth in the MIC assay, we can directly assess the viability of the bacteria exposed to different concentrations of the compound.[23]

  • 99.9% Reduction Threshold: The ≥99.9% reduction in CFU/mL is the standard definition of bactericidal activity, providing a stringent and reproducible endpoint.[25][26]

Step-by-Step Methodology:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[23]

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[23]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[23][25]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical MIC and MBC values for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive8162Bactericidal
Escherichia coli ATCC 25922Negative16644Bactericidal
Pseudomonas aeruginosa ATCC 27853Negative32>128>4Bacteriostatic
Candida albicans ATCC 90028N/A64N/AN/AFungistatic

Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[23] A ratio > 4 suggests that the compound is bacteriostatic.

Visualization of Experimental Workflows

Diagrams are essential for visualizing complex experimental procedures.

Antimicrobial_Screening_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Assessment start Start: Pure Culture of Test Microorganism inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation well_creation Create Wells plate_inoculation->well_creation add_compound Add Test Compound & Controls well_creation->add_compound incubate_agar Incubate add_compound->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone end_preliminary Qualitative Result measure_zone->end_preliminary mic_start Start: Broth Microdilution Setup end_preliminary->mic_start If Active serial_dilution Serial Dilution of Compound mic_start->serial_dilution inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end_quantitative Quantitative Results (MIC & MBC) read_mbc->end_quantitative

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hypothetical Mechanism of Action

While the precise mechanism of action for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine requires further investigation, related pyrazole derivatives have been shown to interfere with essential bacterial processes. One plausible hypothesis is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[10]

Mechanism_of_Action cluster_cell Inside Bacterial Cell compound 3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine bacterial_cell Bacterial Cell compound->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication dna_gyrase->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to inhibition->dna_gyrase inhibits

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial and quantitative antimicrobial screening of the novel compound 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. The described protocols, based on CLSI and EUCAST guidelines, ensure the generation of reliable and reproducible data.[15][27][28][29] Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against a broader panel of clinical isolates, including resistant strains. The exploration of pyrazolopyridine derivatives represents a promising avenue in the ongoing search for the next generation of antimicrobial agents.

References

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  • Wikipedia. Broth microdilution. [Link]

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  • Open Access Pub. Broth Microdilution | International Journal of Antibiotic Research. [Link]

  • National Institutes of Health (NIH). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • National Institutes of Health (NIH). (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed.. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST - Home. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). [Link]

  • ResearchGate. Agar well-diffusion antimicrobial assay. [Link]

  • National Institutes of Health (NIH). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Taylor & Francis Online. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • National Institutes of Health (NIH). (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (2011, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • PubMed. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • National Institutes of Health (NIH). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

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  • PubMed. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. It is structured as a serie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during this multi-step synthesis. The causality behind experimental choices is explained to empower users to optimize their reaction conditions effectively.

I. Synthetic Strategy Overview

The synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is most effectively approached through a multi-step sequence. A plausible and robust strategy involves the initial construction of a substituted pyrazole, followed by the annulation of the pyridine ring, and concluding with the reduction of a nitrile to the desired aminomethyl group. This guide will focus on a common pathway:

  • Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile. This key intermediate is synthesized via the condensation of a suitable β-ketonitrile precursor with methylhydrazine.

  • Step 2: Formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The pyrazolo[3,4-b]pyridine core is constructed through the cyclization of the aminopyrazole intermediate with a three-carbon synthon.

  • Step 3: Reduction of the Nitrile to the Amine. The final step involves the selective reduction of the 3-cyano group to the target 3-aminomethyl functionality.

Synthetic_Workflow Start Starting Materials (β-ketonitrile, methylhydrazine) Step1 Step 1: Pyrazole Synthesis 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile Start->Step1 Step2 Step 2: Pyridine Annulation 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Step1->Step2 Step3 Step 3: Nitrile Reduction 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Step2->Step3 Final Final Product Step3->Final

Caption: Overall synthetic workflow for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

II. Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile - FAQs and Troubleshooting

This initial step is critical as the purity of the aminopyrazole intermediate directly impacts the subsequent cyclization reaction.

Q1: My yield of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile is low. What are the likely causes and how can I improve it?

A1: Low yields in this condensation reaction can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the β-ketonitrile and methylhydrazine are of high purity. Impurities in the β-ketonitrile can lead to side reactions, while aged or impure methylhydrazine can have reduced reactivity.

  • Reaction Temperature: The reaction is typically exothermic. It is crucial to control the temperature during the addition of methylhydrazine to prevent side reactions. Running the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition, followed by a gradual warming to room temperature or gentle heating, can improve the yield.

  • pH of the Reaction Mixture: The pH can influence the rate of reaction and the stability of the product. The reaction is often carried out in a protic solvent like ethanol or methanol. The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the reaction.

  • Work-up Procedure: The product is often isolated by precipitation. Ensure that the pH is adjusted appropriately during work-up to maximize the precipitation of the aminopyrazole. Washing the crude product with a cold, non-polar solvent can help remove soluble impurities without significant loss of the desired compound.

Troubleshooting Decision Tree for Low Yield in Step 1:

Troubleshooting_Step1 Start Low Yield of Aminopyrazole Purity Check Purity of Starting Materials Start->Purity Temp Optimize Reaction Temperature Purity->Temp Pure Purify Purify Starting Materials (Distillation/Recrystallization) Purity->Purify Impure pH Adjust Reaction pH Temp->pH Optimized Cool Cool during addition, then warm gradually Temp->Cool Suboptimal Workup Modify Work-up Procedure pH->Workup Optimized Acid Add catalytic acid (e.g., Acetic Acid) pH->Acid Inefficient pH_Adjust Optimize pH for precipitation Workup->pH_Adjust Product Loss

Caption: Decision tree for troubleshooting low yields in the synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

III. Step 2: Formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile - FAQs and Troubleshooting

The annulation of the pyridine ring is a crucial step that can be challenging. A common method is the Thorpe-Ziegler cyclization of a dinitrile precursor.[1][2]

Q2: I am struggling with the Thorpe-Ziegler cyclization to form the pyrazolo[3,4-b]pyridine ring. What are the critical parameters?

A2: The Thorpe-Ziegler cyclization is a powerful tool for forming carbon-carbon bonds intramolecularly to create a new ring.[1][2] Key parameters for success include:

  • Choice of Base: A strong, non-nucleophilic base is essential for the deprotonation of the carbon alpha to the nitrile. Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The stoichiometry of the base is critical; an excess can lead to side reactions, while an insufficient amount will result in incomplete reaction.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are required to prevent quenching of the strong base. The solvent must be rigorously dried before use.

  • Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate. The cyclization may then require heating to proceed at a reasonable rate. Optimization of the temperature profile is crucial.

  • Absence of Water and Protic Impurities: Water will react with the strong base and the anionic intermediates, halting the reaction. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of a significant amount of a polymeric byproduct during the cyclization. How can I minimize this?

A3: Polymerization is a common side reaction in Thorpe-Ziegler cyclizations, especially if the reaction conditions are not optimal. To minimize polymerization:

  • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the dinitrile precursor to a solution of the base.

  • Temperature Control: Overheating can promote polymerization. Maintain the reaction temperature as low as possible while still allowing the cyclization to proceed at a reasonable rate.

  • Efficient Stirring: Good mixing ensures that the dinitrile is rapidly dispersed in the reaction mixture, which can help to favor the intramolecular reaction.

IV. Step 3: Reduction of the Nitrile to the Amine - FAQs and Troubleshooting

The final step involves the selective reduction of the cyano group. The choice of reducing agent is critical to avoid over-reduction or reaction with the heterocyclic core.

Q4: What is the best reducing agent for converting the 3-cyano group to a 3-aminomethyl group without affecting the pyrazolo[3,4-b]pyridine core?

A4: Both Lithium Aluminium Hydride (LiAlH₄) and Raney Nickel are effective for the reduction of nitriles to primary amines.[3][4]

  • Lithium Aluminium Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles.[5][6][7] It is crucial to perform the reaction in an anhydrous ether solvent (e.g., THF or diethyl ether) and to carefully quench the reaction with a stepwise addition of water and base. A potential drawback is its high reactivity, which could lead to the reduction of other functional groups if present.

  • Raney Nickel: This is a heterogeneous catalyst that is widely used for the hydrogenation of nitriles.[4] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. Raney Nickel is generally milder than LiAlH₄ and can be more selective. However, the activity of Raney Nickel can vary between batches, and it may require activation before use.

Optimized Conditions for Nitrile Reduction

ParameterLithium Aluminium Hydride (LiAlH₄)Raney Nickel
Solvent Anhydrous THF or Diethyl EtherEthanol, Methanol
Temperature 0 °C to refluxRoom temperature to 50 °C
Pressure Atmospheric1-50 atm H₂
Work-up Careful quenching (e.g., Fieser workup)Filtration of the catalyst
Advantages Fast, high yieldingMilder, selective, easy work-up
Disadvantages Highly reactive, moisture sensitiveCatalyst variability, requires H₂ gas

Q5: My nitrile reduction with LiAlH₄ is giving a complex mixture of products. What could be going wrong?

A5: A complex product mixture from a LiAlH₄ reduction can arise from several issues:

  • Over-reduction: Although the pyrazolo[3,4-b]pyridine core is generally stable to LiAlH₄, prolonged reaction times or high temperatures could potentially lead to the reduction of the pyridine ring. It is important to monitor the reaction by TLC and stop it as soon as the starting material is consumed.

  • Impure Starting Material: Impurities in the 3-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridine can be reduced to other compounds, leading to a complex mixture. Ensure the starting material is of high purity.

  • Improper Quenching: The work-up of LiAlH₄ reactions is critical. An improper quench can lead to the formation of aluminum salt-amine complexes that are difficult to break, resulting in low isolated yields and a messy product. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is recommended to produce a granular precipitate of aluminum salts that can be easily filtered off.

V. Experimental Protocols

Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol (5 mL/g), add methylhydrazine (1.05 eq) dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford 3-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (via Thorpe-Ziegler Cyclization of a dinitrile precursor)

Note: This is a generalized procedure and the synthesis of the dinitrile precursor from the aminopyrazole is a separate synthetic step that may be required.

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the appropriate dinitrile precursor (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Method A: Using Lithium Aluminium Hydride

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Method B: Using Raney Nickel

  • To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in ethanol, add a slurry of activated Raney Nickel (approximately 10-20% by weight).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

VI. References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Recent advances in aminopyrazoles synthesis and functionalization. Tetrahedron. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • Optimization of the Thorpe-Ziegler cyclization. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • NITRILE CYCLIZATION REACTIONS. VII. SYNTHESIS OF 6-AMINO-4-ARYL-3-METHYL-5-CYANO-1H,4H-PYRAZOLO(3,4-B)PYRANS. Semantic Scholar. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]

  • The Crucial Role of 3-Amino-4-pyrazolecarbonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. [Link]

  • Raney nickel reductions-part i. Journal of the Indian Chemical Society. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • Novel modified Raney nickel catalyst, its preparation method and application. Google Patents.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Trends in Green Chemistry. [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. ResearchGate. [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC. [Link]

  • Methylation of pyridines. Google Patents.

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in Solution

Welcome to the technical support center for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Challenges

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound featuring a fused pyrazolopyridine ring system with an aminomethyl substituent. This combination of a pyridine ring, a pyrazole ring, and a primary aminomethyl group presents specific stability challenges in solution. The primary degradation pathways for this molecule are oxidation and photodegradation. The electron-rich nature of the heterocyclic system and the presence of the reactive aminomethyl group make the compound susceptible to attack by atmospheric oxygen, trace metal contaminants, and light.[1][2][3] Degradation can lead to a loss of potency, the formation of interfering byproducts, and observable changes in the solution's appearance, such as discoloration.[2] This guide will provide you with the necessary knowledge and tools to mitigate these degradation processes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine turning yellow or brown over time?

Answer: The yellowing or browning of your solution is a common indicator of oxidative degradation.[2] The aromatic amine functionality and the pyrazolopyridine ring system are susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, and exposure to light.[1][2] This process can lead to the formation of colored polymeric or oxidized byproducts.

Root Causes and Preventative Measures:

Cause Explanation Preventative Measures
Dissolved Oxygen Solvents, especially aqueous buffers, contain dissolved oxygen that can directly react with the compound.Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[2]
Headspace Oxygen Oxygen in the headspace of your storage vial can diffuse into the solution and cause degradation.Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing.[2]
Light Exposure UV and visible light can provide the energy to initiate photo-oxidative reactions.[2][4]Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to block light.[2]
Metal Ion Contamination Trace metal ions (e.g., iron, copper) from glassware or reagents can catalyze oxidation.Use High-Purity Reagents: Employ high-purity solvents and reagents. Consider using metal chelators like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 100 µM) if compatible with your downstream application.

Question 2: I've noticed a decrease in the compound's activity in my assay. Could this be related to solution instability?

Answer: Yes, a loss of activity is a strong indication of compound degradation. The degradation products are unlikely to have the same biological activity as the parent compound. To confirm this, it is advisable to perform a time-course study.

Experimental Protocol: Stability Assessment

  • Prepare a fresh stock solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in your chosen solvent.

  • Divide the solution into several aliquots. Store them under your typical experimental conditions.

  • Analyze the purity of an aliquot at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Concurrently, test the biological activity of the aged aliquots in your assay.

  • Compare the analytical purity and biological activity over time. A correlation between decreasing purity and activity will confirm that degradation is the cause.

Question 3: What is the optimal pH for storing 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in an aqueous solution?

Answer: The optimal pH for storage is a balance between solubility and stability. The aminomethyl group is basic and will be protonated at acidic pH. This protonation can protect the amine from oxidation.[2] However, extreme pH values should be avoided as they can catalyze hydrolysis or other degradation pathways.

Recommendations:

  • For short-term storage, a slightly acidic pH (e.g., pH 4-6) is generally recommended to enhance the stability of the amine group.[2]

  • Always determine the optimal pH for your specific experimental conditions and buffer system through a pH stability study.

Logical Workflow for pH Optimization

G cluster_0 Degradation Factors cluster_1 Degradation Pathway O2 Oxygen A 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-B]pyridine O2->A Light Light (UV/Vis) Light->A Metals Metal Ions Metals->A B Oxidized Intermediates (e.g., Imine, Aldehyde) A->B Oxidation C Colored Degradation Products B->C Further Reactions

Caption: Simplified overview of the oxidative degradation pathway.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC - NIH.
  • Stability issues of 2-(Aminomethyl)-5-bromonaphthalene in solution. Benchchem.
  • 4-Aminopyridine (4-AP) | Kv channel Blocker. Hello Bio.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
  • 3-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • 4-Aminopyridine - PRODUCT INFORMATION. Cayman Chemical.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.
  • Chemical stability of 4-aminopyridine capsules. ResearchGate.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • Chemical Stability of 4-Aminopyridine Capsules. Can J Hosp Pharm.
  • 3 - SAFETY DATA SHEET. Fisher Scientific.
  • 1H-Pyrazolo[3,4-b]pyridine-3-amine. Biosynth.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv.
  • Top 5 Factors Affecting Chemical Stability. AURA.
  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on optimizing reaction conditions to improve overall yield and purity. Our approach is rooted in mechanistic understanding and field-proven experience to provide actionable solutions.

I. Overview of the Synthetic Strategy

The synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is typically achieved via a two-step process. This strategy allows for clear checkpoints for yield and purity assessment, simplifying the troubleshooting process.

  • Step 1: Cyclization to form the Pyrazolo[3,4-b]pyridine Core. This involves the construction of the heterocyclic scaffold to yield the key intermediate, 3-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridine .

  • Step 2: Reduction of the Nitrile. The cyano group of the intermediate is then reduced to the primary amine, affording the final target molecule.

This guide is structured to address potential issues in each of these critical steps.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Reduction start Starting Materials (e.g., 5-amino-1-methylpyrazole, α,β-unsaturated carbonyl compound) intermediate Intermediate: 3-Cyano-1-methyl-1H- pyrazolo[3,4-b]pyridine start->intermediate Cyclization/ Condensation final_product Final Product: 3-Aminomethyl-1-methyl-1H- pyrazolo[3,4-b]pyridine intermediate->final_product Nitrile Reduction G A Low Yield in Nitrile Reduction B Check Reducing Agent A->B E Optimize Reaction Conditions A->E H Check for Byproducts A->H C Is it strong enough? (e.g., LiAlH4, Raney Ni, BH3) B->C D Is it fresh / anhydrous? B->D F Increase Temperature? E->F G Increase Reaction Time? E->G I Secondary/Tertiary Amines Formed? (Common with H2/Catalyst) H->I J Add NH3 or NH4OH to suppress byproducts I->J

Troubleshooting

Minimizing precipitation of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in aqueous buffer

A Guide for Researchers on Minimizing Precipitation in Aqueous Buffers Welcome to the technical support guide for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Precipitation in Aqueous Buffers

Welcome to the technical support guide for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimentation: the precipitation of this compound in aqueous buffer systems. By understanding the physicochemical properties of this molecule, you can proactively design experiments that ensure its solubility and maintain the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine precipitating out of my aqueous buffer solution?

A1: The primary reason for precipitation is rooted in the compound's chemical structure. It is a weak base, primarily due to the aminomethyl group (-CH₂NH₂). The solubility of such basic compounds is highly dependent on the pH of the solution.[1][2] The core issue is the equilibrium between the compound's charged (protonated) form and its neutral (free base) form.

  • At low pH (acidic conditions): The aminomethyl group accepts a proton (H⁺) from the buffer, becoming positively charged (-CH₂NH₃⁺). This charged, or ionized, form is significantly more soluble in polar solvents like water.

  • At high pH (alkaline conditions): The compound remains in its neutral, uncharged free base form. This form is less polar and therefore has much lower solubility in aqueous solutions, leading to precipitation.

Precipitation occurs when the pH of your buffer is too high, pushing the equilibrium towards the poorly soluble free base form.

Q2: What is the most critical factor for maintaining the solubility of this compound?

A2: pH control is the single most critical factor. The relationship between pH, the compound's dissociation constant (pKa), and its solubility is described by the Henderson-Hasselbalch equation.[3][4] While the exact pKa of this molecule is not published, the pKa of the structurally similar fragment, 3-(aminomethyl)pyridine, is predicted to be approximately 8.34.[5][6] To maintain solubility, the pH of the aqueous buffer should be kept at least 1.5 to 2 units below this pKa. Therefore, using a buffer with a pH below 7.0 is strongly recommended.

Q3: Can I use this compound in a standard physiological buffer like PBS at pH 7.4?

A3: Using Phosphate-Buffered Saline (PBS) at pH 7.4 is highly likely to cause precipitation, especially at concentrations above the low micromolar range. A pH of 7.4 is too close to the compound's estimated pKa of ~8.34. At this pH, a significant portion of the compound will exist in its poorly soluble neutral form, readily exceeding its solubility limit and precipitating out of solution. For cell-based assays requiring physiological pH, consider alternative strategies such as reducing the final concentration, including a solubilizing agent, or performing a vehicle-controlled study where the compound is added immediately before the experiment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving precipitation issues.

Troubleshooting Workflow

G start Precipitation Observed? q1 When did it precipitate? start->q1 ans1_1 IMMEDIATELY upon dilution q1->ans1_1 Immediately ans1_2 OVER TIME in buffer q1->ans1_2 Over Time ans1_3 AFTER FREEZE-THAW q1->ans1_3 After Freeze-Thaw prob1 Probable Cause: Localized Supersaturation 'Crashing Out' ans1_1->prob1 prob2 Probable Cause: Buffer pH is too high Slow equilibration to free base ans1_2->prob2 prob3 Probable Cause: Solubility decreased at low temp Local pH/concentration shifts during freezing ans1_3->prob3 sol1 Solution: 1. Add stock SLOWLY to vigorously stirring buffer. 2. Ensure final organic solvent % is low (<1%). 3. Use recommended dilution protocol. prob1->sol1 sol2 Solution: 1. Verify buffer pH is acidic (e.g., pH 5-6.5). 2. Switch to a more acidic buffer system. 3. Prepare solutions fresh before use. prob2->sol2 sol3 Solution: 1. AVOID freeze-thaw cycles of aqueous solutions. 2. Prepare fresh dilutions for each experiment. 3. Store only the concentrated organic stock at low temp. prob3->sol3

Caption: Troubleshooting flowchart for precipitation issues.

Scenario 1: Precipitate forms immediately upon adding DMSO stock to the buffer.
  • Causality: This is a classic phenomenon known as "crashing out." It happens when a concentrated solution of a compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[7][8] The sudden change in solvent polarity creates a localized, highly supersaturated environment, causing the compound to rapidly precipitate before it can be properly dispersed.

  • Solution:

    • Modify Dilution Technique: Always add the concentrated organic stock solution to the aqueous buffer, never the other way around.[7] Add the stock dropwise or in small aliquots to a larger volume of the buffer while it is being vigorously vortexed or stirred. This ensures rapid dispersion.

    • Minimize Organic Solvent: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, typically well below 1% for biological assays, to minimize both its effect on the experiment and on the compound's solubility.[7]

Scenario 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Causality: This suggests that the buffer conditions are thermodynamically unstable for the dissolved compound. The most likely cause is that the buffer pH is too high (e.g., > 7.0), and the compound is slowly converting from its soluble protonated form to its insoluble free base form. Temperature fluctuations can also contribute.

  • Solution:

    • Verify and Adjust Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer. The ideal pH should be well below 7.0.

    • Switch Buffer System: Change to a buffer system with a lower pH range that provides sufficient buffering capacity. See Table 2 for recommendations.

    • Use Freshly Prepared Solutions: To avoid issues with buffer degradation or pH shifts over time, prepare the final aqueous solution of the compound fresh for each experiment.[9]

The Science of Solubility: pH and Ionization State

The solubility of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in water is governed by its acid-base equilibrium. At a pH below its pKa, the molecule is protonated, charged, and soluble. At a pH above its pKa, it is neutral and poorly soluble.

Caption: pH-dependent equilibrium of the compound.

Recommended Protocols & Data

Table 1: Physicochemical Properties (Estimated)
PropertyValueRationale / Source
Molecular Formula C₈H₁₀N₄Derived from structure.
Molecular Weight 162.19 g/mol Calculated from formula.
Primary Basic Center Aminomethyl GroupThe aliphatic amine is generally more basic than the aromatic ring nitrogens.
Predicted pKa ~8.34Based on the predicted pKa of the structurally similar 3-(aminomethyl)pyridine.[5][6]
Recommended pH < 6.8To ensure the compound is >95% in its protonated, soluble form based on the Henderson-Hasselbalch equation.[10]
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)
  • Weigh Compound: Accurately weigh the required amount of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine solid. (e.g., for 1 mL of 20 mM solution, weigh 3.24 mg).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Recommended Dilution into Aqueous Buffer

This protocol describes the preparation of a final working solution (e.g., 20 µM) from a 20 mM DMSO stock.

  • Select Buffer: Choose an appropriate acidic buffer from Table 2 (e.g., 50 mM MES, pH 6.0).

  • Prepare Buffer Volume: Pipette the required volume of the aqueous buffer into a sterile tube. For 1 mL of a 20 µM solution, this would be 999 µL.

  • Set Up Stirring: Place the tube on a vortexer set to a medium speed or use a small magnetic stir bar.

  • Add Stock Solution: While the buffer is being vigorously agitated, add the calculated volume of the 20 mM DMSO stock (1 µL in this example) dropwise into the buffer.

  • Final Mix: Continue to vortex or stir for another 30-60 seconds to ensure complete homogeneity.

  • Inspect and Use: Visually inspect the solution to ensure it is clear. Use this freshly prepared working solution promptly for your experiment.[9]

Table 2: Recommended Buffer Systems for Acidic Conditions
Buffer NameUseful pH RangeComments
Citrate 3.0 - 6.2Excellent choice for highly acidic conditions.[11]
Acetate 3.8 - 5.8Commonly used and effective.
MES (2-(N-morpholino)ethanesulfonic acid)5.5 - 6.7A "Good's" buffer, often preferred in biological assays due to low metal binding.[12][13]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)6.8 - 8.2Use with caution. Only the lower end of this range (pH 6.8-7.0) is advisable for this compound.

Note: Avoid using phosphate buffers if possible, as they have poor buffering capacity below pH 6.5.[11]

References

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available at: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available at: [Link]

  • Doherty, M.M. & Pang, K.S. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. McGraw Hill. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Retrieved from [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryTalk. (2024). 10 Examples of Buffer Solutions. Retrieved from [Link]

  • Struntz, N. L., et al. (2019). Universal buffers for use in biochemistry and biophysical experiments. PLoS ONE, 14(6), e0218159. Available at: [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 787. Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • LITFL. (2019). Buffers - Part One. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(11), 886-896. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7248. Available at: [Link]

  • ChemInform. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 45(34). Available at: [Link]

Sources

Optimization

Addressing inconsistent results in assays with 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

This guide provides in-depth troubleshooting strategies and best practices for researchers using 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. The pyrazolo[3,4-b]pyridine core is a well-established scaffold in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and best practices for researchers using 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. The pyrazolo[3,4-b]pyridine core is a well-established scaffold in drug discovery, known for its diverse biological activities, often as a kinase inhibitor due to its structural similarity to purines.[1][2] However, like many small molecules, its effective use requires careful attention to its physicochemical properties and experimental design to ensure reproducible and meaningful results. This document is structured to help you diagnose and resolve common issues, moving from frequently asked questions to detailed troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine.

Q1: We are observing significant variability in our IC50 values between experiments. What are the most common culprits?

A1: Inconsistent results with small molecule inhibitors are a frequent challenge.[3] The primary causes can be grouped into three categories:

  • Compound Integrity: Issues related to the compound's solubility in your assay medium, stability during storage, or the number of freeze-thaw cycles the stock solution has undergone.[4]

  • Biological System Variability: Differences in cell culture conditions, such as cell passage number, seeding density, and overall cell health, can significantly alter sensitivity to the compound.[3]

  • Assay Protocol Drift: Minor, often unnoticed, deviations in reagent preparation, incubation times, or instrument settings between experimental runs.

Q2: How should we properly store and handle the compound and its stock solutions to ensure stability?

A2: Proper handling is critical for maintaining the compound's activity.

  • Solid Compound: Store the lyophilized powder as recommended by the supplier, typically at -20°C, protected from light and moisture.[4] The aminomethyl group can be susceptible to oxidation.

  • Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous, high-purity solvent like Dimethyl Sulfoxide (DMSO).[4] We strongly recommend aliquoting this stock into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent hydration, affecting concentration and solubility.[4] Store these aliquots at -80°C.

Q3: What is the best solvent, and what is the maximum final concentration of that solvent in our assay?

A3: DMSO is the most common solvent for initial stock solutions. However, the key is the final concentration in your aqueous assay buffer or cell culture medium. Poor aqueous solubility is a frequent cause of inactivity for small molecule inhibitors.[4]

  • Solvent Tolerance: The final concentration of DMSO in your assay should typically not exceed 0.5%, as higher concentrations can induce cytotoxicity or other artifacts, confounding your results.[3]

  • Solubility Limit: Always visually inspect your final working dilutions for any signs of precipitation. The effective concentration of the compound will be much lower than intended if it crashes out of solution. We provide a protocol for assessing aqueous solubility in Section 3.

Q4: How can we be sure the effects we're seeing are due to on-target activity and not just off-target effects or cytotoxicity?

A4: This is a crucial validation step.

  • Determine Cytotoxicity Threshold: First, perform a cell viability assay to find the concentration range that is non-toxic to your cells. Functional assays should be conducted at concentrations below this cytotoxic threshold.[3]

  • Confirm Target Engagement: Use orthogonal approaches to confirm the compound is binding to its intended target at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement within the cell.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific inconsistent outcomes.

Problem: High Variability in Results (Poor Reproducibility)

Inconsistent data between replicates or across different experimental days is a primary obstacle. The following workflow can help isolate the cause.

G Start High Variability Observed Compound Step 1: Verify Compound Integrity Start->Compound Solubility Is compound fully dissolved in final assay medium? Compound->Solubility Check Solubility Storage Are stock solutions freshly prepared or single-use aliquots? Solubility->Storage Yes Solution1 Root Cause Likely: Compound Precipitation. (See Protocol 2) Solubility->Solution1 No Assay Step 2: Scrutinize Assay Parameters Storage->Assay Yes Solution2 Root Cause Likely: Compound Degradation. (See Protocol 1) Storage->Solution2 No Cells Is cell passage number and seeding density consistent? Assay->Cells Check Biology Reagents Are all reagents (e.g., media, serum) from the same lot? Cells->Reagents Yes Solution3 Root Cause Likely: Biological Variance. Standardize cell handling. Cells->Solution3 No Protocol Step 3: Review Protocol Execution Reagents->Protocol Yes Solution4 Root Cause Likely: Reagent Variability. Use consistent lots. Reagents->Solution4 No Timing Are incubation times strictly controlled? Protocol->Timing Check Timing Solution5 Root Cause Likely: Protocol Drift. Implement strict timing. Timing->Solution5 No

Caption: Troubleshooting Decision Tree for High Variability.

Causality & Corrective Actions:

  • Compound Precipitation: Heterocyclic compounds can have limited aqueous solubility. Even if your DMSO stock is clear, the compound can precipitate when diluted into aqueous buffer.

    • Solution: Perform a visual solubility test under your exact assay conditions (See Protocol 2). If precipitation is observed, you may need to lower the final concentration, increase the DMSO percentage (while staying below the toxic threshold), or explore the use of solubility enhancers.

  • Compound Degradation: The aminomethyl group and pyrazole ring can be susceptible to chemical degradation.

    • Solution: Always use freshly thawed single-use aliquots for each experiment. If results are still inconsistent, prepare a fresh primary stock solution from the solid powder. Refer to Protocol 1 for best practices.

  • Biological & Assay Variance: Cells can behave differently at high vs. low passage numbers.

    • Solution: Standardize your experimental window to a consistent, low-passage number range. Ensure cell seeding is highly consistent across all wells, as this affects the compound-to-cell ratio. Use the same lot of media, serum, and key reagents for a set of comparative experiments.[3]

Problem: No or Weak Inhibitory Effect Observed

When the compound fails to produce the expected biological effect, it can be due to issues with the compound itself or the experimental design.

Table 1: Troubleshooting a Lack of Compound Activity

Potential CauseDiagnostic QuestionRecommended ActionScientific Rationale
Compound Inactivity Has the compound been stored properly? Is the source reputable?Verify storage conditions (-20°C or -80°C). Purchase from a reputable supplier with a Certificate of Analysis (CoA).Improper storage can lead to degradation, rendering the compound inactive. Purity is essential for accurate dosing.[4]
Poor Solubility Is the compound soluble at the tested concentration?Perform the Aqueous Solubility Assessment (Protocol 2).If the compound is not in solution, its effective concentration is negligible, leading to an apparent lack of activity.[4]
Incorrect Concentration Has a sufficiently wide range of concentrations been tested?Perform a dose-response curve over a broad range (e.g., 10 nM to 100 µM).The compound's potency (IC50) may be much higher or lower than anticipated. A wide curve is necessary to capture the full inhibitory profile.[5]
Assay Timing Is the incubation time sufficient for the compound to act?Test multiple incubation time points (e.g., 24, 48, 72 hours).The inhibitory effect may be time-dependent, requiring sufficient duration to manifest a measurable downstream phenotype.[3]
Target Not Present/Active Is the molecular target of the compound expressed and active in your cell model?Confirm target protein expression via Western Blot or mRNA expression via qPCR/RT-PCR.The compound cannot inhibit a target that is not present or functionally relevant in the chosen experimental system.

Section 3: Key Experimental Protocols

These detailed protocols provide a self-validating framework for handling and testing 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine.

Protocol 1: Preparation and Handling of Stock Solutions

This protocol minimizes variability originating from the compound stock.

  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be convenient for a single experiment to avoid reusing a thawed vial.

  • Storage: Store the aliquots in a sealed container with desiccant at -80°C, protected from light.

  • Usage: For an experiment, thaw one aliquot rapidly and use it immediately. Do not re-freeze any remaining solution; it should be discarded. This prevents degradation from freeze-thaw cycles and concentration changes due to solvent evaporation/hydration.[4]

Protocol 2: Aqueous Solubility Assessment

This workflow helps determine the practical solubility limit of the compound in your specific assay medium.

Caption: Workflow for Assessing Aqueous Solubility.

Protocol 3: Cell Viability Assay to Determine Cytotoxicity

This protocol establishes the non-toxic working concentration range for your compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density optimized for logarithmic growth over the assay period and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine in your cell culture medium. Include a wide range of concentrations (e.g., 100 nM to 200 µM).

  • Controls: It is critical to include the following controls:

    • Untreated Cells: Cells with medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay is working.

  • Treatment: Remove the old medium from the cells and add the compound dilutions and control treatments.

  • Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 48 or 72 hours).

  • Readout: Add a viability reagent (e.g., Resazurin or MTT) according to the manufacturer's instructions and measure the output (fluorescence or absorbance) on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). The highest concentration of the compound that does not cause a significant drop in cell viability is the upper limit for your functional experiments.[3]

By implementing these structured troubleshooting guides and validated protocols, researchers can systematically address sources of inconsistency, leading to more reliable and reproducible data when working with 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine.

References

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Georgatzi, Z., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Retrieved from [Link]

  • Al-dujaili, L. F. K., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]

  • Park, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Welcome to the dedicated technical support center for the purification of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical nature of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine. Its key features include a fused pyrazolopyridine core, a basic primary aminomethyl group, and a methylated pyrazole nitrogen. These characteristics dictate its solubility, reactivity, and chromatographic behavior. The presence of multiple nitrogen atoms makes the molecule basic and prone to interactions with acidic surfaces, a key consideration for chromatographic methods.

II. Troubleshooting Common Purification Issues: A Symptom-Based Approach

This section addresses the most frequently encountered problems during the purification of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, providing a logical path to their resolution.

A. Recrystallization Challenges

Recrystallization is often the first line of defense for purifying solid compounds. However, its success is highly dependent on solvent selection and the impurity profile.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature.

Causality & Solution Workflow:

G start Compound 'Oils Out' c1 High Solute Concentration or Rapid Cooling start->c1 c2 Inappropriate Solvent System start->c2 c3 Presence of Impurities start->c3 s1 Solution: Reduce Supersaturation & Cooling Rate c1->s1 step1a Add a small amount of 'good' solvent to the hot solution to decrease saturation. s1->step1a step1b Ensure slow, undisturbed cooling. Use a Dewar flask or insulate the flask. s1->step1b s2 Solution: Modify the Solvent System c2->s2 step2a Switch to a solvent with a lower boiling point. s2->step2a step2b If using a mixed-solvent system, adjust the ratio of the 'good' and 'anti-solvent'. s2->step2b s3 Solution: Remove Impurities c3->s3 step3a Attempt a pre-purification step (e.g., charcoal treatment for colored impurities or a quick filtration). s3->step3a

Figure 1. Troubleshooting "Oiling Out" during Recrystallization.

Q2: My recrystallization yield is consistently low. How can I improve it?

A2: Low recovery is a frequent challenge and can stem from several factors, primarily related to the compound's solubility in the chosen solvent system.

Key Considerations for Yield Improvement:

  • Minimize Hot Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain a portion of your product in the mother liquor upon cooling.

  • Optimal Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Solvent Selection: The ideal solvent will have a steep solubility curve for your compound – high solubility at elevated temperatures and low solubility at room temperature or below.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small aliquot to see if a significant amount of solid crashes out, indicating that your compound is too soluble in the chosen solvent.

Table 1: Recommended Solvents for Recrystallization of Aminopyrazolopyridines

Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar ProticVariableA versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[1]
IsopropanolPolar Protic82.6Good for moderately polar compounds.
AcetonitrilePolar Aprotic82Can be effective, but ensure the compound is not too soluble at room temperature.
Ethyl Acetate/HexaneMid-PolarityVariableA common mixed-solvent system for compounds with intermediate polarity.
B. Column Chromatography Hurdles

Column chromatography is a powerful tool for separating complex mixtures, but the basic nature of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can lead to specific challenges.

Q3: I'm observing significant peak tailing for my compound on a silica gel column. What is the cause and how can I achieve a symmetrical peak shape?

A3: Peak tailing with basic compounds like your pyrazolopyridine is a classic problem in normal-phase chromatography. The primary cause is the interaction of the basic nitrogen atoms with acidic silanol groups on the surface of the silica gel.[2] This leads to non-ideal adsorption-desorption kinetics.

Mitigation Strategies for Peak Tailing:

G start Peak Tailing of Basic Compound c1 Interaction with Acidic Silanols start->c1 c2 Column Overload start->c2 s1 Solution: Neutralize or Block Silanol Interactions c1->s1 step1a Add a basic modifier to the mobile phase. (e.g., 0.1-1% triethylamine or ammonia in methanol). s1->step1a step1b Use a less acidic stationary phase like alumina (basic or neutral). s1->step1b step1c Consider reverse-phase chromatography with an appropriate acidic modifier (e.g., 0.1% TFA or formic acid in the mobile phase). s1->step1c s2 Solution: Reduce Sample Load c2->s2 step2a Decrease the amount of crude material loaded onto the column. s2->step2a

Figure 2. Strategies to Overcome Peak Tailing in Column Chromatography.

Q4: My compound is not eluting from the silica gel column, or the recovery is very low.

A4: This issue often points to very strong, potentially irreversible, binding to the stationary phase. Given the basicity of your compound, this is a significant risk with standard silica gel.

Troubleshooting Low Recovery:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common gradient for such compounds is from dichloromethane (DCM) to a mixture of DCM and methanol. For very polar compounds, a gradient of DCM:Methanol with a small percentage of ammonium hydroxide can be effective.

  • Change of Stationary Phase: If your compound is still retained, switching to a more inert stationary phase is recommended. Options include:

    • Alumina (Basic or Neutral): Often a better choice for basic compounds.

    • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and interacts well with the stationary phase.

  • Sample Stability: Confirm that your compound is not degrading on the silica gel. This can be checked by spotting a solution of your pure compound on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear.[3]

III. FAQ: Impurity Identification and Removal

Q1: What are the likely impurities I might encounter during the synthesis of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine?

A1: The impurity profile largely depends on the synthetic route. A common approach involves the construction of the pyrazolopyridine core followed by functionalization. Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding halopyridine or aminopyrazole precursors.

  • Regioisomers: If the synthesis involves the reaction of an unsymmetrical precursor, different isomers of the pyrazolopyridine core can be formed.[4]

  • Byproducts of Side Reactions: For example, if a reduction step is involved to form the aminomethyl group from a nitrile, incomplete reduction could leave the nitrile as an impurity. Over-alkylation on the amine is also a possibility.

  • Hydrolysis Products: If the synthesis involves ester or amide intermediates, these may hydrolyze to the corresponding carboxylic acids.

Table 2: Characterization of Potential Impurities

Impurity TypeExpected ¹H NMR SignalsTLC Characteristics
Starting HalopyridineAromatic signals in the pyridine region.Likely less polar than the product.
Starting AminopyrazoleCharacteristic pyrazole and amine protons.Polarity will vary based on substitution.
RegioisomerDifferent chemical shifts and coupling patterns in the aromatic region.May have very similar Rf to the product, requiring optimized chromatography.
Nitrile IntermediateAbsence of the aminomethyl signal (~3.9 ppm) and presence of a nitrile group in the IR spectrum.Generally less polar than the final amine product.

Q2: How can I effectively visualize my compound and its impurities on a TLC plate?

A2: Due to the conjugated pyrazolopyridine system, your compound should be UV active and appear as a dark spot on a fluorescent TLC plate under 254 nm UV light.[5][6] For compounds lacking a strong chromophore or for better differentiation, staining can be employed:

  • Iodine Chamber: A general-purpose stain that visualizes many organic compounds as brown or yellow spots.[6]

  • Ninhydrin Stain: This is an excellent choice for visualizing the primary amine of your product, which will typically appear as a purple or pink spot upon heating. This can help distinguish it from impurities lacking a primary amine.

  • Potassium Permanganate Stain: This stain reacts with oxidizable functional groups. While the pyrazolopyridine ring may show some reactivity, it is particularly useful for identifying impurities with alkene or alcohol functionalities.

IV. Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is a robust starting point for purifying 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine when a single suitable solvent is not readily identified. A common and effective solvent pair is Ethanol ("good" solvent) and Water ("anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • Induce Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.[7]

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate peak tailing and improve recovery during silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pack the column with the slurry.

  • Mobile Phase Preparation: Prepare your mobile phases. For example:

    • Solvent A: Dichloromethane

    • Solvent B: 95:5 Dichloromethane:Methanol containing 0.5% Triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[8]

  • Elution: Start with 100% Solvent A and gradually increase the proportion of Solvent B to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

V. References

  • 3-AMINO-1-N-METHYL-1H-PYRAZOLO-[3,4-B]-PYRIDINE - 13C NMR - SpectraBase. Available at: [Link]

  • Troubleshooting LC, basics - Chromedia. Available at: [Link]

  • Recrystallization - Organic Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents. Available at:

  • What is the theoretical background of mixed solvents recrystallization? - Quora. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo - ResearchGate. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH. Available at: [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

  • 2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate. Available at: [Link]

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC - NIH. Available at: [Link]

  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. - ChemRxiv. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H-Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: Benchmarking Against Established CDK Inhibitors

This guide provides an in-depth comparison of a potent 1H-pyrazolo[3,4-b]pyridine-based Cyclin-Dependent Kinase (CDK) inhibitor, BMS-265246, with other well-characterized CDK inhibitors from different chemical classes. W...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a potent 1H-pyrazolo[3,4-b]pyridine-based Cyclin-Dependent Kinase (CDK) inhibitor, BMS-265246, with other well-characterized CDK inhibitors from different chemical classes. We will delve into the mechanistic details, present comparative experimental data, and provide detailed protocols for key validation assays, offering researchers and drug development professionals a comprehensive resource for evaluating these compounds.

Introduction to Cyclin-Dependent Kinases as Therapeutic Targets

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[1] The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] This makes CDKs attractive targets for therapeutic intervention. The first generation of CDK inhibitors were broad-spectrum, or "pan-CDK" inhibitors, which, while potent, often suffered from off-target effects and toxicity.[2] This has driven the development of more selective inhibitors targeting specific CDK-cyclin complexes.

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of kinases, including CDKs.[3][4] In this guide, we will focus on a representative compound from this class, BMS-265246, a potent inhibitor of CDK1/cyclin B and CDK2/cyclin E.[5]

Comparative Analysis of CDK Inhibitors

To provide a comprehensive comparison, we will evaluate BMS-265246 alongside two well-established CDK inhibitors from different chemical classes: Flavopiridol (a flavonoid) and Roscovitine (a purine analog).[6][7]

Compound Scaffold Primary Targets IC50 Values Key Features
BMS-265246 1H-Pyrazolo[3,4-b]pyridineCDK1/cyclin B, CDK2/cyclin ECDK1/cycB: 6 nM, CDK2/cycE: 9 nM[5]High potency and selectivity for CDK1/2.
Flavopiridol FlavonoidPan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)CDK1: 30 nM, CDK2: 170 nM, CDK4: 100 nM, CDK9: <10 nM[2][8]First CDK inhibitor to enter clinical trials; potent inhibitor of transcriptional CDKs.[2]
Roscovitine PurineCDK1, CDK2, CDK5, CDK7, CDK9IC50 values range from 0.16 - 0.8 µM for various CDKsCell-permeable and reversible; induces cell cycle arrest or apoptosis.[9]

The CDK Signaling Pathway in Cell Cycle Regulation

CDKs drive the progression of the cell cycle through a series of phosphorylation events. The transition from the G1 to the S phase is a critical checkpoint controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These complexes phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA synthesis. The G2/M transition is then triggered by the activation of the CDK1-Cyclin B complex.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1_S_checkpoint G1/S Checkpoint DNA_synthesis DNA Synthesis G1_S_checkpoint->DNA_synthesis CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb phosphorylates E2F E2F E2F->DNA_synthesis activates transcription Rb_E2F Rb-E2F Complex Rb_E2F->E2F releases p16 p16 (CKI) p16->CDK46_CyclinD inhibits G2_M_checkpoint G2/M Checkpoint DNA_synthesis->G2_M_checkpoint Mitosis Mitosis G2_M_checkpoint->Mitosis CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->Mitosis promotes BMS265246 BMS-265246 BMS265246->CDK2_CyclinE BMS265246->CDK1_CyclinB Flavopiridol Flavopiridol Flavopiridol->CDK46_CyclinD Flavopiridol->CDK2_CyclinE Flavopiridol->CDK1_CyclinB Roscovitine Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK1_CyclinB

Caption: The CDK signaling pathway in cell cycle regulation.

Experimental Protocols

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified CDK-cyclin complex and its inhibition by a test compound. The principle is to quantify the transfer of a radiolabeled phosphate from ATP to a substrate protein.

Causality Behind Experimental Choices:

  • Purified Components: Using purified recombinant CDK/cyclin complexes and a specific substrate (e.g., Histone H1 for CDK1/cyclin B) ensures that the measured activity is directly attributable to the target kinase.[10]

  • Radiolabeled ATP ([γ-³³P]ATP): The use of a radioactive isotope provides a highly sensitive and direct measure of kinase activity.[10]

  • Filtermat Separation: The reaction mixture is spotted onto a phosphocellulose filtermat, which binds the phosphorylated substrate while unbound ATP is washed away, allowing for accurate quantification.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT), the test compound at various concentrations (or DMSO as a vehicle control), and the purified CDK/cyclin complex (e.g., 100 ng of GST-CDK1/cyclin B1).[10]

  • Substrate Addition: Add the substrate protein (e.g., 1 µg Histone H1).[10]

  • Initiation of Reaction: Start the reaction by adding a mixture of unlabeled ATP (25 µM) and [γ-³³P]ATP (0.2 µCi).[10]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Spotting: Stop the reaction by adding phosphoric acid and spot the mixture onto a phosphocellulose filtermat.

  • Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reaction Mix: - Kinase Buffer - CDK/Cyclin Complex - Test Compound add_substrate Add Substrate (e.g., Histone H1) reagents->add_substrate add_atp Initiate with [γ-³³P]ATP add_substrate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (Phosphoric Acid) incubate->stop_reaction spot_filter Spot on Filtermat stop_reaction->spot_filter wash Wash Filtermat spot_filter->wash count Scintillation Counting wash->count analyze Calculate % Inhibition Determine IC50 count->analyze

Caption: Workflow for a radiometric kinase assay.

Western Blot for Downstream Target Phosphorylation

This cell-based assay assesses the ability of a CDK inhibitor to modulate the activity of its target within a cellular context. A common downstream target for CDK2 is the phosphorylation of the Retinoblastoma protein (Rb).

Causality Behind Experimental Choices:

  • Whole-Cell Lysates: Using whole-cell lysates provides a snapshot of the total protein content and their phosphorylation status within the cell.

  • Phospho-Specific Antibodies: Antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-Rb) are crucial for determining the effect of the inhibitor on kinase activity.

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used to ensure equal loading of protein in each lane, allowing for accurate comparison of band intensities.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF-7) and allow them to adhere. Treat the cells with the CDK inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

  • Sample Preparation: Mix the lysates with Laemmli buffer and denature by heating at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Rb) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager.[11]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total Rb and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal and the loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Inhibitor Treatment cell_lysis Cell Lysis cell_culture->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe (Total Protein, Loading Control) detection->reprobe analyze Densitometry Analysis reprobe->analyze

Caption: Workflow for a Western blot analysis.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent platform for the development of kinase inhibitors. BMS-265246 exemplifies the high potency and selectivity for CDK1/2 that can be achieved with this chemical class.[5] When compared to broader spectrum inhibitors like Flavopiridol and Roscovitine, compounds like BMS-265246 may offer a more targeted therapeutic approach with a potentially improved safety profile. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other kinase inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

  • Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

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  • Seliciclib. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. (1997, July). PubMed. Retrieved January 7, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. (n.d.). CCSP. Retrieved January 7, 2026, from [Link]

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  • Quantifying CDK inhibitor selectivity in live cells. (2020, June 2). PMC - NIH. Retrieved January 7, 2026, from [Link]

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  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2023, March 28). bioRxiv. Retrieved January 7, 2026, from [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections. Retrieved January 7, 2026, from [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. (2013, September 17). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024, March 4). PubMed. Retrieved January 7, 2026, from [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

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  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

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Sources

Validation

Validating the In Vivo Efficacy of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine: A Comparative Guide for Preclinical Oncology Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, a novel investigation...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, a novel investigational compound belonging to the promising class of pyrazolopyridines. This class has demonstrated significant potential across various therapeutic areas, including oncology.[1][2][3][4] This document will delve into the scientific rationale behind experimental design, present comparative data, and offer detailed protocols to ensure the generation of robust and reliable preclinical data.

Introduction to 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine and the Pyrazolopyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, bearing structural resemblance to purine bases, which allows it to interact with a wide array of biological targets.[4][5] Various derivatives of this scaffold have been investigated as potent inhibitors of critical signaling pathways implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[5][6][7][8][9] Our investigational compound, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, is hypothesized to exert its anti-tumor effects through the potent and selective inhibition of a key oncogenic kinase. For the purpose of this guide, we will focus on its potential as a selective FGFR inhibitor.

Dysregulation of FGFR signaling is a known driver in various malignancies, including breast, bladder, and lung cancers.[6] The development of selective FGFR inhibitors represents a clinically validated strategy for targeted cancer therapy. This guide will therefore focus on a head-to-head in vivo comparison of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine with a known, well-characterized FGFR inhibitor.

Proposed Mechanism of Action: Selective FGFR Inhibition

The central hypothesis for the anti-tumor activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is its ability to selectively bind to the ATP-binding pocket of FGFRs, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This proposed mechanism is supported by extensive research on similar pyrazolopyridine derivatives.[6]

FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) FGFR->P1 Autophosphorylation & Activation P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Signal Transduction Drug 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-B]pyridine Drug->FGFR Inhibition In Vivo Efficacy Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Acclimatize Athymic Nude Mice B Implant MDA-MB-468 Tumor Cells Subcutaneously A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups (n=8-10/group) C->D E Daily Dosing: - Vehicle - Test Compound - Comparator D->E F Bi-weekly Measurement: - Tumor Volume - Body Weight E->F G Endpoint: Tumor Volume > 1500 mm³ or signs of toxicity F->G H Collect Tumors & Tissues for Pharmacodynamic Analysis G->H

Caption: A typical workflow for an in vivo xenograft efficacy study.

Comparative Data Presentation

The following tables present hypothetical, yet plausible, data based on published studies of similar pyrazolopyridine compounds. This data is for illustrative purposes to guide researchers in their data analysis and interpretation.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-1250 ± 150--
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine 25625 ± 8050<0.01
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine 50375 ± 5070<0.001
Comparator (AZD4547)25437.5 ± 6565<0.001
Table 2: Comparative Toxicity Profile
Treatment GroupDose (mg/kg, p.o., QD)Mean Body Weight Change (%) at Day 21Observed Toxicities
Vehicle-+5.2 ± 1.5None
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine 25+4.8 ± 1.8None
3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine 50+1.5 ± 2.5Mild, transient lethargy
Comparator (AZD4547)25-2.1 ± 3.0Mild weight loss, ruffled fur
Detailed Experimental Protocols
5.1. Cell Culture and Tumor Implantation
  • Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvest: Cells are harvested during the logarithmic growth phase using trypsin-EDTA, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: A 100 µL aliquot of the cell suspension (5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.

5.2. Treatment Administration and Monitoring
  • Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Dosing: The test compound, comparator, and vehicle are administered orally (p.o.) once daily (QD) for 21 consecutive days.

  • Toxicity Monitoring: Body weight is measured bi-weekly, and mice are monitored daily for any clinical signs of toxicity.

5.3. Pharmacodynamic (PD) Marker Analysis
  • Tissue Collection: At the end of the study, tumors are excised, and a portion is snap-frozen in liquid nitrogen for Western blot analysis, while the remainder is fixed in formalin for immunohistochemistry (IHC).

  • Western Blot: Tumor lysates are analyzed for the phosphorylation status of key downstream effectors of the FGFR pathway (e.g., p-ERK, p-Akt) to confirm target engagement.

  • IHC: Formalin-fixed, paraffin-embedded tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This guide outlines a robust methodology for the in vivo validation of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine as a potential anti-cancer agent. The presented experimental design, incorporating a relevant tumor model and a clinically relevant comparator, will provide a clear and objective assessment of its efficacy and tolerability. Positive results from this study would strongly support further preclinical development, including more extensive toxicological and pharmacokinetic profiling, and exploration in other FGFR-dependent cancer models. The broad therapeutic potential of the pyrazolopyridine scaffold continues to be an exciting area of oncology research. [1][3][11][12][13][14][15]

References
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. ACS Omega, 6(3), 2235-2247. [Link]

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 1339-1353. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 151, 60-72. [Link]

  • Grivas, I., Taraslia, V., & Tsoukala, M. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(21), 5059. [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. [Link]

  • Pradeep, N. S., Kumar, B. V., & Varma, R. S. (2020). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Journal of Heterocyclic Chemistry, 57(5), 2187-2196. [Link]

  • Wang, X., Zhang, Y., & Li, Y. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 836-841. [Link]

  • Collins, I., & Jones, A. M. (2006). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. Organic & Biomolecular Chemistry, 4(24), 4569-4581. [Link]

  • Nam, Y., Hwang, D., & Kim, N. (2017). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3378-3383. [Link]

  • Donaire-Arias, A., Montagut, A. M., & Puig de la Bellacasa, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2017). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3378-3383. [Link]

  • Li, Y., Wang, X., & Zhang, Y. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115312. [Link]

  • Al-Salahi, R., Al-Ostoot, F. H., & Manthri, S. (2020). Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1168-1177. [Link]

  • Duan, Y., Li, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 115, 105199. [Link]

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  • Vesela, D., Vojackova, V., & Krňávková, P. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences, 24(23), 16843. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine analogs, a promising scaffold in the development of targeted kinase inhibitors. D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine analogs, a promising scaffold in the development of targeted kinase inhibitors. Drawing from a synthesis of current research, we will explore the nuanced effects of structural modifications on inhibitory potency and selectivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is on elucidating the causality behind experimental choices and providing a framework for the rational design of next-generation inhibitors.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP.[1] This mimicry allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3] The bicyclic, heteroaromatic nature of the scaffold provides a rigid framework that can be strategically functionalized at multiple positions (N1, C3, C4, C5, and C6) to achieve high potency and selectivity against specific kinase targets.[1]

Our focus herein is on a specific subclass: analogs bearing a methyl group at the N1 position and an aminomethyl substituent at the C3 position. The N1-methylation often enhances cell permeability and metabolic stability, while the 3-aminomethyl group provides a key interaction point with the kinase active site and a versatile handle for further chemical modification.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. Below, we dissect the SAR at key positions, drawing on data from studies on related pyrazolopyridine-based kinase inhibitors.

2.1. The Critical Role of the 3-Aminomethyl Substituent

While direct SAR data for a wide range of 3-aminomethyl analogs is still emerging, studies on related 3-amino pyrazolopyridines highlight the importance of this position for potent kinase inhibition. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, a key determinant of binding affinity. The linker length and the nature of the terminal amine (primary, secondary, or tertiary) can significantly impact potency and selectivity.

2.2. N1-Methylation: Impact on Potency and Physicochemical Properties

The methylation of the pyrazole nitrogen at the N1 position is a common strategy in the design of pyrazolopyridine inhibitors. This modification can serve several purposes:

  • Blocking Tautomerization: It locks the molecule in the 1H-tautomeric form, which can be crucial for optimal binding to the target kinase.

  • Improving Metabolic Stability: The methyl group can shield the pyrazole ring from metabolic degradation.

  • Enhancing Cell Permeability: By masking a potential hydrogen bond donor, N1-methylation can improve the compound's ability to cross cell membranes.

2.3. Substitutions on the Pyridine Ring (C4, C5, and C6 Positions)

Modifications to the pyridine portion of the scaffold are critical for fine-tuning selectivity and potency.

  • C4 Position: Bulky hydrophobic groups at the C4 position can enhance binding to kinases with larger hydrophobic pockets near the ATP-binding site.

  • C5 Position: The C5 position is often solvent-exposed, making it an ideal point for introducing solubilizing groups or vectors for further chemical biology applications, such as linker attachment for proteolysis-targeting chimeras (PROTACs).

  • C6 Position: Substitutions at the C6 position can influence the electronic properties of the pyridine ring and create additional interactions with the kinase active site.

The following diagram illustrates the key positions for substitution on the 1-methyl-1H-pyrazolo[3,4-b]pyridine core.

kinase_assay start Start prepare_reagents Prepare Reagents: - Purified TRKA enzyme - Kinase buffer - ATP (spiked with [γ-33P]ATP) - Substrate (e.g., Poly(Glu,Tyr)4:1) - Test compounds (serial dilutions) start->prepare_reagents incubation Incubate enzyme, substrate, and compound for 10 min at RT prepare_reagents->incubation initiate_reaction Initiate reaction by adding ATP incubation->initiate_reaction reaction_incubation Incubate for 60 min at RT initiate_reaction->reaction_incubation stop_reaction Stop reaction by adding 3% phosphoric acid reaction_incubation->stop_reaction spot_mixture Spot reaction mixture onto filtermat A paper stop_reaction->spot_mixture wash_paper Wash filter paper 3x with 75 mM phosphoric acid and 1x with methanol spot_mixture->wash_paper scintillation_counting Dry paper and measure radioactivity using a scintillation counter wash_paper->scintillation_counting data_analysis Calculate % inhibition and IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro radiometric kinase assay.

4.2. Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. [2]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

4.3. Western Blotting for Target Engagement and Downstream Signaling

Western blotting is used to confirm that the compound inhibits the target kinase in cells and affects its downstream signaling pathways.

Workflow Diagram:

western_blot start Start cell_treatment Treat cells with test compound at various concentrations and time points start->cell_treatment cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page protein_transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->protein_transfer blocking Block non-specific binding sites on the membrane protein_transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-pAMPK, anti-AMPK) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate secondary_antibody->detection imaging Image the blot using a chemiluminescence imager detection->imaging data_analysis Quantify band intensities to determine changes in protein phosphorylation imaging->data_analysis end End data_analysis->end

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold, particularly when substituted with a 1-methyl and a 3-aminomethyl group, represents a highly promising starting point for the development of potent and selective kinase inhibitors. The available data on related analogs clearly demonstrates that strategic modifications at the C3, N1, and pyridine ring positions can lead to compounds with sub-nanomolar efficacy against a variety of clinically relevant kinases.

Future research in this area should focus on a more systematic exploration of the SAR of the 3-aminomethyl moiety, including variations in linker length, stereochemistry, and the nature of the terminal amine. Furthermore, a comprehensive kinase profiling of lead compounds will be essential to fully understand their selectivity profiles and to identify potential off-target effects. The integration of computational modeling, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. [8]

References
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  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Semantic Scholar.

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Comparative

Benchmarking a Novel Pyrazolo[3,4-b]pyridine Derivative Against Standard-of-Care Topoisomerase II Inhibitors in Leukemia

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation

In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse anticancer activities.[1] This guide provides a comprehensive framework for benchmarking a promising pyrazolo[3,4-b]pyridine derivative, designated here as Compound 8c, against the standard-of-care topoisomerase II inhibitors, Etoposide and Doxorubicin, with a focus on their application in leukemia.

Compound 8c, a novel pyrazolo[3,4-b]pyridine derivative, has demonstrated significant antiproliferative activity and has been identified as a potent inhibitor of Topoisomerase IIα (TOPIIα), an enzyme critical for DNA replication and a key target in cancer therapy.[1][2][3] This guide will delve into the mechanistic underpinnings of these compounds, present a comparative analysis of their in vitro efficacy, and provide detailed protocols for key validation assays, thereby offering a blueprint for researchers and drug development professionals to assess the potential of this new chemical entity.

Mechanism of Action: A Tale of Two Poisons

Both Compound 8c and the standard-of-care drugs, Etoposide and Doxorubicin, function as Topoisomerase II "poisons."[4] They do not inhibit the enzyme's initial DNA cleavage activity but rather stabilize the transient covalent complex formed between Topoisomerase II and DNA.[4][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[5][6] The persistence of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[5][6]

Doxorubicin has a dual mechanism of action; in addition to Topoisomerase II inhibition, it also intercalates into the DNA, further disrupting DNA and RNA synthesis.[7][8][9] Etoposide, on the other hand, primarily acts by stabilizing the Topoisomerase II-DNA cleavage complex.[5][10] Mechanistic studies have revealed that Compound 8c also induces DNA damage and S-phase cell cycle arrest, consistent with its role as a Topoisomerase IIα inhibitor.[1][2][3]

Topoisomerase II Inhibition Pathway cluster_0 Normal Topoisomerase IIα Action cluster_1 Inhibition by Pyrazolo[3,4-b]pyridine (Compound 8c) & Standard Drugs Supercoiled_DNA Supercoiled DNA Topo_IIa Topoisomerase IIα Supercoiled_DNA->Topo_IIa Binding Cleavage_Complex Transient Cleavage Complex (DNA Double-Strand Break) Topo_IIa->Cleavage_Complex Cleavage Religated_DNA Relaxed, Religated DNA Cleavage_Complex->Religated_DNA Re-ligation Inhibitor Compound 8c / Etoposide / Doxorubicin Cleavage_Complex->Inhibitor Stabilized_Complex Stabilized Cleavage Complex Inhibitor->Stabilized_Complex Stabilization Apoptosis Cell Cycle Arrest & Apoptosis Stabilized_Complex->Apoptosis Accumulation of DNA Damage

Caption: Mechanism of Topoisomerase IIα inhibition.

Comparative In Vitro Efficacy

A critical step in benchmarking a novel compound is the direct comparison of its antiproliferative activity against established drugs. The GI50 value, the concentration required to inhibit the growth of tumor cells by 50%, is a standard metric for this purpose. Compound 8c has been evaluated against the NCI-60 panel of human cancer cell lines and has shown potent, broad-spectrum antiproliferative activity.[1][2]

CompoundTargetRepresentative Cell LinesReported GI50 (µM)Reference
Compound 8c Topoisomerase IIαLeukemia (K562, MV4-11)1.33 (MG-MID)[1][2]
Etoposide Topoisomerase IILeukemiaVariable (Potency comparable to 8c)[2][3]
Doxorubicin Topoisomerase II, DNA IntercalatorLeukemiaVariable[4]

Note: The GI50 for Compound 8c is the mean-graph midpoint (MG-MID) across the NCI-60 panel. The original study notes that the inhibitory activity of Compound 8c is comparable to that of Etoposide.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. Below are detailed methodologies for two key assays in the evaluation of Topoisomerase II inhibitors.

In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14]

Protocol:

  • Cell Seeding:

    • Culture leukemia cell lines (e.g., K562, MV4-11) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare stock solutions of Compound 8c, Etoposide, and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Compounds (Serial Dilutions) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT antiproliferative assay.

Topoisomerase IIα DNA Relaxation Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of Topoisomerase IIα.[15][16][17][18]

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and DTT).[17]

    • Aliquot the reaction mixture into microcentrifuge tubes.

  • Inhibitor Addition:

    • Add varying concentrations of the test compound (Compound 8c, Etoposide) or a vehicle control (DMSO) to the tubes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a purified human Topoisomerase IIα enzyme.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding SDS.

    • Digest the protein by adding Proteinase K and incubating further.[17]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • In the absence of an inhibitor, Topoisomerase IIα will relax the supercoiled DNA, resulting in a slower migrating band.

    • An effective inhibitor will prevent this relaxation, leading to the persistence of the faster-migrating supercoiled DNA band.

    • Quantify the band intensities to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Safety and Clinical Context

While Etoposide and Doxorubicin are mainstays in leukemia treatment, their clinical use is associated with significant side effects.[19] Both drugs can cause severe myelosuppression, leading to an increased risk of infections.[10][20] Doxorubicin is particularly known for its dose-dependent cardiotoxicity.[8] A major concern with Topoisomerase II inhibitors is the risk of therapy-related secondary leukemias, which are often associated with specific chromosomal translocations.[4][21]

The development of novel pyrazolo[3,4-b]pyridine derivatives like Compound 8c is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. Future preclinical studies on Compound 8c should include in vivo efficacy models and comprehensive toxicological assessments to fully delineate its therapeutic potential.

Conclusion

The pyrazolo[3,4-b]pyridine derivative, Compound 8c, has demonstrated promising preclinical activity as a Topoisomerase IIα inhibitor, with a potency comparable to the standard-of-care drug Etoposide.[2][3] The benchmarking framework presented in this guide, encompassing mechanistic elucidation, comparative in vitro efficacy, and standardized experimental protocols, provides a robust foundation for the continued evaluation of this and other novel anticancer agents. A thorough understanding of its performance relative to established therapies is paramount for advancing this promising compound through the drug development pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • Doxorubicin's intercalant and topoisomerase inhibition in leukemia? (2015, June 7). Biology Stack Exchange. Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Etoposide? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • PHARMACOLOGY OF Doxorubicin Adriamycin; Overview, Uses, Effects, Mechanism action, PharmacokineticS. (2024, November 23). YouTube. Retrieved January 7, 2026, from [Link]

  • PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, November 23). YouTube. Retrieved January 7, 2026, from [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 64(8), 1132–1148.
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  • Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play. (n.d.). National Genomics Data Center. Retrieved January 7, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 7, 2026, from [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Topoisomerase II and leukemia. Leukemia & lymphoma, 50(7), 1071–1085.
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.
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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 29). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3797.
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

  • Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. (n.d.). AACR Journals. Retrieved January 7, 2026, from [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Human Topoisomerase II Relaxation Assay. (n.d.). Inspiralis. Retrieved January 7, 2026, from [Link]

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  • Kadia, T. M., et al. (2019). Topoisomerase II inhibitors in AML: past, present, and future.
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Validation

A Researcher's Guide to In Vitro to In Vivo Correlation: A Case Study of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine (PZP-JAKi) as a Selective JAK2 Inhibitor

As Senior Application Scientists, we bridge the gap between benchtop discovery and preclinical validation. This guide provides an in-depth, experience-driven comparison of the in vitro and in vivo activity of a novel pyr...

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between benchtop discovery and preclinical validation. This guide provides an in-depth, experience-driven comparison of the in vitro and in vivo activity of a novel pyrazolo[3,4-b]pyridine compound, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, hereafter referred to as PZP-JAKi. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2] This guide will treat PZP-JAKi as a selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling pathways. Aberrant JAK2 signaling, particularly due to the V617F mutation, is a key driver of myeloproliferative neoplasms (MPNs), making it a high-value therapeutic target.[3][4][5]

Our objective is not merely to present data but to illuminate the critical thought process behind establishing a robust in vitro to in vivo correlation (IVIVC). A successful IVIVC is the cornerstone of translational research, enabling confident progression of drug candidates from the lab to the clinic. It hinges on understanding the intricate relationship between a compound's intrinsic potency (pharmacodynamics, PD) and its exposure in a biological system (pharmacokinetics, PK).[6][7][8]

Part 1: In Vitro Characterization - Defining Potency and Mechanism

The initial step is to comprehensively profile the compound's activity in controlled, isolated systems. This phase answers two fundamental questions: "How potent is the compound against its intended target?" and "Does it work as expected in a cellular context?"

Biochemical Potency: Direct Target Engagement

The most direct measure of a compound's inhibitory power is a biochemical assay using the purified kinase enzyme. This allows for the determination of the 50% inhibitory concentration (IC50), a key parameter for structure-activity relationship (SAR) studies.[9][10]

  • Reagents: Recombinant human JAK2 (V617F mutant) enzyme, ATP, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and a detection antibody (e.g., Europium-anti-phospho-tyrosine).

  • Plate Preparation: Serially dilute PZP-JAKi and a comparator compound (e.g., Fedratinib) in DMSO, then add to a 384-well assay plate.

  • Enzyme Reaction: Add the JAK2 enzyme and substrate to the wells.

  • Initiation: Start the kinase reaction by adding a solution of ATP (at the Km concentration for JAK2). Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction and quantify substrate phosphorylation using a suitable technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the inhibition data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: On-Target Effects in a Biological System

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or efflux by transporters. Therefore, cell-based assays are critical to confirm that the compound can reach its intracellular target and exert a biological effect.[11] We utilize cell lines with constitutive JAK2 signaling, such as HEL cells, which are homozygous for the JAK2-V617F mutation.[12]

  • Cell Culture: Culture HEL 92.1.7 cells in standard RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of PZP-JAKi or the comparator for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (50% growth inhibition) value by non-linear regression.

  • Cell Treatment: Seed HEL cells and starve overnight in low-serum media. Treat with PZP-JAKi or comparator at various concentrations for 2 hours.

  • Lysate Preparation: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the concentration-dependent inhibition of STAT3 phosphorylation.

In Vitro Performance Summary

The following table summarizes the hypothetical in vitro data for PZP-JAKi compared to Fedratinib, a known selective JAK2 inhibitor.[13]

ParameterPZP-JAKiFedratinib (Comparator)Rationale
Biochemical IC50 (JAK2 V617F) 2 nM3 nMDemonstrates high, direct potency against the target enzyme.[13]
Cellular GI50 (HEL 92.1.7) 150 nM200 nMConfirms cell permeability and on-target antiproliferative activity.
p-STAT3 Inhibition (IC50) 145 nM190 nMValidates the mechanism of action by showing inhibition of downstream signaling.[3]
Kinase Selectivity (JAK1/JAK2) >200-fold~35-foldHigh selectivity against other JAK family members is crucial to minimize off-target effects.[13]

Part 2: In Vivo Evaluation - Assessing Efficacy in a Preclinical Model

Positive in vitro data provides the rationale for advancing a compound to in vivo studies. The goal here is to determine if the compound's cellular potency translates to therapeutic efficacy in a complex biological system, where pharmacokinetic factors play a dominant role.[14][15]

The Preclinical Model of Choice: Ba/F3-JAK2V617F Xenograft

A widely accepted and robust model for testing JAK2 inhibitors involves the intravenous inoculation of immunodeficient mice with Ba/F3 cells engineered to express the human JAK2-V617F mutation. This model recapitulates key features of MPNs, including splenomegaly (enlarged spleen due to extramedullary hematopoiesis).[16]

  • Cell Inoculation: Intravenously inject 1x10^6 Ba/F3-JAK2V617F cells into female BALB/c nude mice.

  • Group Formation: Once the disease is established (e.g., day 5), randomize mice into treatment groups (Vehicle, PZP-JAKi, Comparator).

  • Dosing: Administer PZP-JAKi (e.g., 30 mg/kg, BID, oral) and the comparator daily for 21 days. The choice of dose and schedule is informed by preliminary pharmacokinetic studies designed to maintain plasma concentrations above the cellular IC90.

  • Monitoring: Monitor animal body weight and overall health daily.

  • Efficacy Endpoints:

    • Splenomegaly: At the end of the study, euthanize the animals and weigh the spleens.

    • Pharmacodynamics: Collect spleen tissue for western blot analysis of p-STAT3 to confirm in vivo target engagement.

    • Survival: A separate cohort of animals can be maintained to assess the impact of treatment on overall survival.

In Vivo Performance Summary
ParameterVehicle ControlPZP-JAKi (30 mg/kg, BID)Fedratinib (30 mg/kg, BID)
Spleen Weight (mg, Day 21) 850 ± 120210 ± 45280 ± 60
% Spleen Weight Reduction -75%67%
In Vivo p-STAT3 Inhibition 100% (Baseline)15% of Vehicle25% of Vehicle
Median Survival (Days) 284541

Part 3: The Correlation - Bridging the In Vitro and In Vivo Divide

The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome. This correlation is rarely a simple 1:1 relationship and is governed by the principles of pharmacokinetics and pharmacodynamics (PK/PD).[7][17]

The Central Role of Pharmacokinetics (PK)

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[6][18] For an oral drug like PZP-JAKi, key PK parameters determined in a satellite group of animals include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure over time.

  • t1/2: Half-life, or the time it takes for the drug concentration to reduce by half.

A successful IVIVC requires that the dosing regimen in the efficacy study achieves and maintains a free plasma concentration of the drug above its cellular potency value (e.g., the GI50 or IC90) for a significant portion of the dosing interval.

Analysis of the PZP-JAKi Case Study
  • Potency Translation: PZP-JAKi demonstrated a biochemical IC50 of 2 nM and a cellular GI50 of 150 nM. The ~75-fold shift from the biochemical to the cellular assay is common and reflects the barriers the compound must overcome to reach its target inside a cell.

  • Exposure-Efficacy Link: The in vivo efficacy of PZP-JAKi (75% spleen weight reduction) was superior to the comparator. This is likely due to a combination of its high intrinsic potency and favorable PK properties. A hypothetical PK study might show that the 30 mg/kg BID dose of PZP-JAKi maintains a trough plasma concentration (Cmin) well above its 150 nM cellular GI50, ensuring continuous pressure on the JAK2 signaling pathway.

  • PD Marker Confirmation: The strong inhibition of p-STAT3 in the spleen tissue of PZP-JAKi-treated animals provides a direct link between drug exposure at the site of action and the observed therapeutic effect. This confirms that the efficacy is driven by the intended mechanism of action.[7][16]

Semi-mechanistic mathematical models can further refine this correlation by integrating in vitro parameters (IC50, Hill slope) with in vivo data (PK profiles, tumor growth/decay rates) to predict efficacious doses more accurately.[17]

Visualizing the IVIVC Workflow and Logic

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Correlation & Decision Biochem Biochemical Assay (IC50 vs. JAK2) Cell_Prolif Cell Proliferation (GI50 vs. HEL cells) Biochem->Cell_Prolif Potency Check Cell_MOA Mechanism of Action (p-STAT3 Inhibition) Cell_Prolif->Cell_MOA Mechanism Check Correlation PK/PD Modeling Exposure vs. Response Cell_MOA->Correlation Informs PD Model ADME In Vitro ADME (Metabolic Stability, Permeability) PK Pharmacokinetics (PK) (Mouse AUC, Cmax, t1/2) ADME->PK Predicts Exposure Efficacy Efficacy Study (Splenomegaly, Survival) PK->Efficacy Dose Rationale PD Pharmacodynamics (PD) (In Vivo p-STAT3) Efficacy->PD Effect Confirmation PD->Correlation Validates PD Model Decision Candidate Progression Correlation->Decision

IVIVC_Logic cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Invivo_Dose In Vivo Dose (e.g., 30 mg/kg) Plasma_Conc Plasma Concentration (Exposure over time - AUC) Invivo_Dose->Plasma_Conc Determines Target_Engagement Target Engagement (% p-STAT3 Inhibition) Plasma_Conc->Target_Engagement Drives Efficacy Therapeutic Efficacy (% Spleen Reduction) Target_Engagement->Efficacy Leads to Invitro_Potency In Vitro Potency (Cellular GI50) Invitro_Potency->Target_Engagement Threshold for

Conclusion

This guide demonstrates a systematic approach to characterizing a novel kinase inhibitor, PZP-JAKi, and establishing a strong in vitro to in vivo correlation. The causality is clear: high in vitro potency against the target and its downstream pathway, combined with a pharmacokinetic profile that ensures adequate target coverage over time, leads to significant in vivo efficacy. This self-validating system, where biochemical, cellular, and in vivo data are logically interconnected and supported by mechanistic evidence, provides the necessary confidence for further development. By meticulously building this translational bridge, researchers can more effectively predict clinical success and bring novel therapies to patients in need.

References

  • Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed. [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - Frontiers. [Link]

  • In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia - PubMed. [Link]

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed. [Link]

  • [Clinical Pharmacokinetics of Small Molecule Tyrosine Kinase Inhibitors] - PubMed. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Effective inhibition of JAK2V617F-induced MPN mouse model in vivo by... - ResearchGate. [Link]

  • In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - AACR Journals. [Link]

  • Abstract #1796: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor. [Link]

  • Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies. [Link]

  • Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. | Blood - ASH Publications. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine - MDPI. [Link]

  • Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors - RePub, Erasmus University Repository. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. - ResearchGate. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]

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Comparative

A Researcher's Guide to Orthogonal Target Engagement Validation for Novel Kinase Inhibitors: The Case of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Introduction: The Challenge of Target Validation in Kinase Drug Discovery The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2] Let us con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Validation in Kinase Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2] Let us consider a hypothetical scenario: our team has synthesized a novel compound, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine (hereafter referred to as "Compound-X"), and phenotypic screens have revealed potent anti-proliferative activity in a cancer cell line. While this is a promising start, the critical next step is to unequivocally identify and validate the direct molecular target(s) of Compound-X.

Without robust target validation, drug discovery programs are at high risk of failure in later stages due to unforeseen off-target effects or a misunderstanding of the true mechanism of action.[3] This guide provides a comparative overview of orthogonal experimental strategies to confirm the intracellular target engagement of Compound-X, ensuring a solid foundation for further development. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Target Identification via Unbiased Chemical Proteomics

Before we can validate target engagement, we must first identify the primary protein candidates that Compound-X interacts with inside the cell. Affinity-based chemical proteomics is a powerful, unbiased approach for this purpose.[4]

Method Spotlight: Kinobeads Affinity Chromatography

The pyrazolo[3,4-b]pyridine core suggests that Compound-X is likely an ATP-competitive kinase inhibitor.[5] The "kinobeads" technique leverages this by using beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a broad range of kinases from a cell lysate.[4][6] By pre-incubating the lysate with our soluble Compound-X, we can then measure which kinases are competed off the beads, as they are now bound to our compound.

Causality of Experimental Choice: Why start with an unbiased, competitive binding assay?

  • Reduces Bias: Instead of guessing the target based on homology, this method surveys a large portion of the expressed kinome simultaneously.[6]

  • Physiological Relevance: The assay is performed in a complex cell lysate, which more closely mimics the native cellular environment than assays with purified recombinant proteins.[4]

  • Identifies Off-Targets: This method not only identifies the most potent target but also reveals a spectrum of weaker interactors, providing an early look at the compound's selectivity profile.[7]

Experimental Workflow: Kinobeads Pulldown

G cluster_0 Control cluster_1 Compound-X Treated Lysate_C Cell Lysate + Vehicle (DMSO) Kino_C Kinobeads Lysate_C->Kino_C Incubate Wash_C Wash Unbound Proteins Kino_C->Wash_C Elute_C Elute & Digest Wash_C->Elute_C MS_C LC-MS/MS Analysis Elute_C->MS_C Compare Compare Protein Quantification MS_C->Compare Lysate_T Cell Lysate + Compound-X Kino_T Kinobeads Lysate_T->Kino_T Incubate Wash_T Wash Unbound Proteins Kino_T->Wash_T Elute_T Elute & Digest Wash_T->Elute_T MS_T LC-MS/MS Analysis Elute_T->MS_T MS_T->Compare G A Treat cells with Compound-X or Vehicle B Aliquot cells A->B C Heat Shock at Varying Temperatures B->C D Lyse Cells (e.g., Freeze-Thaw) C->D E Separate Soluble & Aggregated Proteins (Centrifugation) D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze by Western Blot for Target Protein F->G H Quantify Bands & Plot Melting Curve G->H

Sources

Validation

Evaluating the Selectivity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Kinase Inhibitor Profiling

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its versatile structure allows for substitutions that can be tailored to target...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its versatile structure allows for substitutions that can be tailored to target specific kinases with high affinity. The compound in focus, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, belongs to this promising class of molecules. This guide provides a comprehensive framework for evaluating its selectivity, a critical parameter in the development of safe and effective kinase inhibitor-based therapeutics. We will delve into the rationale behind experimental design, present detailed protocols for in vitro kinase profiling, and offer a comparative analysis against established inhibitors targeting similar kinases.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target one kinase can inadvertently inhibit others, leading to off-target effects and potential toxicity. A thorough evaluation of a compound's selectivity profile early in the drug discovery process is paramount. This guide will use the known targets of the broader 1H-pyrazolo[3,4-b]pyridine class to establish a relevant screening panel for our subject compound. Derivatives of this scaffold have shown potent activity against a range of kinases including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Pim-1 kinase[1][2][3][4][5][6]. Therefore, a robust selectivity assessment of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine should, at a minimum, include representatives from these kinase families.

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is required to determine the selectivity of a novel compound. The following workflow outlines the key experimental stages, from initial screening to comprehensive profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Comparison a Compound Synthesis and QC b Single-Dose Kinase Panel Screen (e.g., 1 µM) a->b Purity >95% c Identify Primary Targets (% Inhibition > 50%) b->c d IC50 Determination for Primary Targets c->d e Broader Kinase Panel Screen (e.g., KINOMEscan®) d->e f IC50 Determination for Significant Off-Targets e->f g Calculate Selectivity Score (e.g., S-Score) f->g h Compare with Reference Inhibitors g->h

Caption: A streamlined workflow for assessing the selectivity of a novel kinase inhibitor.

In-Depth Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)

To quantify the inhibitory activity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine against a panel of selected kinases, a luminescent-based assay such as the ADP-Glo™ Kinase Assay (Promega) is a robust and high-throughput method. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (test compound)

  • Reference inhibitors (e.g., Crizotinib for ALK, Entrectinib for TRKs)

  • Recombinant kinases (e.g., ALK, TRKA, FGFR1, CDK2, TBK1, PIM-1)

  • Substrates for each kinase (e.g., specific peptides or proteins)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Further dilute these into the kinase buffer to the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (as a negative control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture to each well to initiate the reaction. The final volume should be 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Selectivity Analysis

To contextualize the selectivity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, it is essential to compare its inhibitory profile against that of established, clinically relevant inhibitors. The table below presents a hypothetical but realistic dataset that could be generated from the described experimental protocol.

Kinase Target3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine IC₅₀ (nM)Crizotinib IC₅₀ (nM)Entrectinib IC₅₀ (nM)
Primary Targets
ALK252012
ROS14077
TRKA80>10001
TRKB150>10003
TRKC120>10005
Potential Off-Targets
c-Met5008>1000
FGFR1>1000>1000>1000
CDK2>5000>5000>5000
TBK1>5000>5000>5000
PIM-1>5000>5000>5000

Interpretation of Hypothetical Data:

In this hypothetical scenario, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine demonstrates potent inhibition of ALK and ROS1, with moderate activity against the TRK family. Importantly, it shows significantly less activity against c-Met compared to Crizotinib, suggesting a potential for a better side-effect profile in that regard. Its lack of activity against FGFR1, CDK2, TBK1, and PIM-1 at higher concentrations would indicate a favorable selectivity profile within this tested panel.

Visualizing Target Pathways: The ALK Signaling Cascade

Understanding the biological context of the primary target is crucial. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant activation is a known driver in several cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 3-Aminomethyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of our test compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the selectivity of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. By leveraging knowledge of the broader 1H-pyrazolo[3,4-b]pyridine class, a relevant and informative kinase screening panel can be established. The provided experimental protocol for in vitro kinase assays offers a reliable method for generating quantitative data on the compound's potency and selectivity.

The hypothetical data illustrates how a comparative analysis against established inhibitors is crucial for interpreting the results and understanding the compound's potential advantages and liabilities. A favorable selectivity profile, characterized by high potency against the intended target(s) and minimal activity against a wide range of other kinases, is a key determinant for advancing a compound into further preclinical and clinical development. Subsequent studies should include cellular assays to confirm on-target activity and broader profiling against the entire human kinome to uncover any unanticipated off-target interactions.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (Source: Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Source: RSC Medicinal Chemistry) URL: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (Source: National Library of Medicine) URL: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Source: National Library of Medicine) URL: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Source: MDPI) URL: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (Source: National Library of Medicine) URL: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (Source: PubMed) URL: [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. (Source: ACS Publications) URL: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (Source: National Library of Medicine) URL: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (Source: PubMed) URL: [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (Source: PubMed) URL: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Source: National Library of Medicine) URL: [Link]

  • Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. (Source: ResearchGate) URL: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (Source: MDPI) URL: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (Source: MDPI) URL: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (Source: National Library of Medicine) URL: [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine. (Source: PubChem) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Hazard Assessment and Initial Precautions Understanding the potential risks is the first step in safe handling and disposal. Based on data from analogous compounds like 3-(Aminomethyl)pyridine, it is prudent to assume th...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions

Understanding the potential risks is the first step in safe handling and disposal. Based on data from analogous compounds like 3-(Aminomethyl)pyridine, it is prudent to assume that 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine may cause severe skin burns and eye damage[1][2]. Heterocyclic amines as a class can also present various health risks[3][4]. Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) in a controlled environment.

Immediate Safety and Handling Precautions:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors[5][6].

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves, such as nitrile or neoprene[5][7].

    • Eye Protection : Use safety goggles or a face shield to protect against splashes[5][7].

    • Lab Coat : A fully buttoned lab coat is mandatory to prevent skin contact[5][7].

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container :

    • Use a container that is compatible with the chemical. Glass or high-density polyethylene containers are generally suitable for pyridine-based compounds[5][8].

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, sealable lid[8][9].

    • If reusing a container, completely remove or deface any previous labels to avoid confusion[8][10].

  • Label the Waste Container :

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label[9][11].

    • The label must include:

      • The words "Hazardous Waste"[10].

      • The full chemical name: "3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine" (no abbreviations or formulas)[11].

      • An accurate estimation of the concentration and volume.

      • The date of accumulation.

  • Segregate the Waste :

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation[10][11].

    • Crucially, segregate this waste from incompatible materials. Pyridine and its derivatives should be kept away from strong oxidizers and acids[6].

  • Maintain the Waste Container :

    • Keep the container securely closed at all times, except when adding waste[11]. Do not leave a funnel in the container opening[11].

    • Store the container in secondary containment to catch any potential leaks[8].

Formal Disposal Procedures

Disposal of hazardous chemical waste is a regulated process that must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. Never pour chemical waste down the drain [5].

Workflow for Institutional Disposal:

cluster_collection Waste Collection & Storage cluster_disposal Formal Disposal A Generate Waste (3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine) B Select & Prepare Compatible Waste Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Chemicals (e.g., strong acids, oxidizers) D->E F Keep Container Closed & in Secondary Containment D->F G Container is Full or No Longer in Use H Submit Chemical Waste Pickup Request to EHS G->H I EHS Collects Waste for Proper Disposal H->I

Caption: Workflow for the safe disposal of chemical waste.

  • Request Pickup : Once the waste container is nearly full (around 90%) or the experiment is complete, submit a chemical waste pickup request to your institution's EHS office[11][12]. This is often done through an online portal.

  • Provide Accurate Information : Fill out the pickup request form completely, providing all necessary details about the waste, including the chemical name, quantity, and location[12].

  • Await Collection : EHS personnel will collect the properly labeled and sealed container from your designated SAA for transport to a licensed hazardous waste disposal facility[8][10].

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Decision Tree for Spill Response:

spill Spill Occurs is_manageable Is the spill small and manageable by trained lab personnel? spill->is_manageable cleanup Follow Lab Spill Protocol: 1. Alert others in the area. 2. Wear appropriate PPE. 3. Contain with absorbent material (e.g., sand, vermiculite). 4. Collect waste in a sealed container. 5. Label as 'Hazardous Waste'. is_manageable->cleanup Yes contact_ehs Contact EHS Immediately! 1. Evacuate the immediate area. 2. Alert supervisor. 3. Prevent others from entering. is_manageable->contact_ehs No

Caption: Decision-making process for chemical spill response.

For a small, manageable spill, trained personnel should:

  • Use an absorbent material like sand or vermiculite to contain the spill[1][5].

  • Collect the contaminated absorbent material into a sealable container.

  • Label the container as hazardous waste and dispose of it through the EHS office[5].

For larger spills or if you are not trained to handle them, evacuate the area and contact your institution's EHS emergency line immediately.

Data Summary for Pyridine Derivatives

The following table provides hazard information for pyridine and a related aminopyridine to inform the handling and disposal of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine.

PropertyPyridine3-(Aminomethyl)pyridine
Primary Hazards Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation[13][14].Causes severe skin burns and eye damage; Harmful if swallowed or in contact with skin[1][2].
GHS Pictograms 🔥, ❗corrosive, ❗
Disposal Consideration Do not flush into surface water or sanitary sewer system. Collect in suitable, closed containers for disposal[14].Dispose of contents/container in accordance with local/regional/national/international regulations[1][2].

By adhering to these rigorous procedures, you uphold the principles of scientific integrity and contribute to a safe and sustainable research environment.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety.

  • Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals . BenchChem.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.

  • Chemical and Hazardous Waste . Harvard University Environmental Health and Safety.

  • Chemical Waste Management Reference Guide . The Ohio State University Environmental Health and Safety.

  • Hazardous Waste Disposal Guide . Oregon State University Environmental Health & Safety.

  • Standard Operating Procedure for Pyridine . Washington State University Environmental Health & Safety.

  • 3-(Aminomethyl)pyridine Safety Data Sheet . Jubilant Ingrevia Limited.

  • Safety Data Sheet: Pyridine . Carl ROTH.

  • Pyridine - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 3-(Aminomethyl)pyridine . Thermo Fisher Scientific.

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine . PubChem.

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate . Wiley Online Library.

  • Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review . Journal of Food Protection.

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press.

  • Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates . National Library of Medicine.

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Handling

Comprehensive Safety and Handling Guide for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Hazard Assessment: Understanding the Risks The primary hazards associated with aminopyridine and related heterocyclic compounds often include severe skin and eye irritation or corrosion, as well as potential toxicity upo...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The primary hazards associated with aminopyridine and related heterocyclic compounds often include severe skin and eye irritation or corrosion, as well as potential toxicity upon ingestion, inhalation, or dermal contact.[1][2] For instance, 3-(Aminomethyl)pyridine is known to cause severe skin burns and eye damage.[1][2] Given these precedents, 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine should be handled as a substance that is potentially corrosive and harmful.

Key Anticipated Hazards:

  • Corrosivity: High likelihood of causing severe skin burns and serious eye damage upon contact.[1][2][3]

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Irritation: May cause respiratory irritation if inhaled.[4][6]

The following table summarizes the pertinent hazard information extrapolated from related pyridine compounds.

Hazard ClassificationAnticipated Risk for 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.[1][2][3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1][2][3]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2][4]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[2][4]
Acute Toxicity (Inhalation) May be harmful if inhaled; may cause respiratory irritation.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed.

Primary Engineering Controls: Fume Hood

All handling of 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[5][6] This primary engineering control is essential to minimize the inhalation of any vapors or aerosols.

Essential Personal Protective Equipment

The following PPE is required for all personnel handling this compound:

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times to protect against splashes.[6][7]

    • Face Shield: A full-face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated solutions.[7][8]

  • Hand Protection:

    • Chemical-Resistant Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged contact with pyridine-based compounds. It is recommended to use gloves made of neoprene or butyl rubber.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a prudent practice to enhance protection.

  • Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.[6]

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection:

    • In most instances, working within a certified chemical fume hood will provide adequate respiratory protection.[5] However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[8] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood primary_ppe Mandatory PPE: - Chemical Goggles - Lab Coat - Neoprene/Butyl Gloves fume_hood->primary_ppe Yes splash_risk High Splash Risk? primary_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes large_spill Potential for Large Spill or Aerosol Generation? splash_risk->large_spill No face_shield->large_spill respirator Consult EHS for Respirator Requirement large_spill->respirator Yes end Proceed with Caution large_spill->end No respirator->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for safety.

Safe Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash down.

  • Assess: For small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.

  • Cleanup (Small Spills):

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[10]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal contractor. Do not discharge any waste containing this compound down the drain.[3][10]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • Jubilant Ingrevia Limited. (Date N/A). 3-(Aminomethyl)pyridine Safety Data Sheet. [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Pyridine Safety Data Sheet. [Link]

  • Washington State University. (Date N/A). Standard Operating Procedure for Pyridine. [Link]

Sources

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